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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of Deuterated Finafloxacin Hydrochloride

Introduction Finafloxacin, a novel 8-cyano-fluoroquinolone, has demonstrated significant antibacterial efficacy, particularly in acidic environments, making it a valuable agent for treating infections in locales such as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Finafloxacin, a novel 8-cyano-fluoroquinolone, has demonstrated significant antibacterial efficacy, particularly in acidic environments, making it a valuable agent for treating infections in locales such as the urinary tract.[1][2][3] The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), is an established approach in medicinal chemistry to enhance a drug's pharmacokinetic profile.[4] This "deuterium clamp" effect stems from the greater mass of deuterium, which forms a stronger covalent bond with carbon (C-D) compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, potentially leading to improved metabolic stability, increased drug exposure, and a reduction in the formation of reactive metabolites.[4][5]

This guide provides an in-depth technical overview of the core physicochemical properties of deuterated Finafloxacin hydrochloride. As direct experimental data for this specific deuterated molecule is not publicly available, this document synthesizes known data for Finafloxacin hydrochloride with established principles of how deuteration impacts key molecular characteristics. We will explore the causality behind experimental choices and provide validated protocols for the characterization of this new chemical entity (NCE), offering a predictive framework for researchers, scientists, and drug development professionals.

Molecular Overview and the Rationale for Deuteration

Finafloxacin possesses several sites susceptible to metabolic oxidation. Strategic deuteration at one or more of these "soft spots" can mitigate metabolic breakdown. The selection of deuteration sites is critical and is typically guided by metabolic liability studies of the parent compound.

Figure 1: Chemical Structures

  • A) Finafloxacin Hydrochloride: The parent compound.

  • B) Deuterated Finafloxacin Hydrochloride (Hypothetical): Illustrating a potential site of deuteration on the cyclopropyl ring, a common site of oxidative metabolism for fluoroquinolones. The exact position and number of deuterium atoms would be determined by preclinical metabolism studies.

The primary rationale for developing deuterated Finafloxacin is to improve its pharmacokinetic properties.[4] By reducing the rate of metabolic clearance, deuteration can lead to:

  • Increased half-life and drug exposure.

  • Reduced dosing frequency, improving patient compliance.

  • A more predictable pharmacokinetic profile across different patient populations.

  • Decreased potential for metabolite-driven toxicity.[4]

While the biological impact is the ultimate goal, any chemical modification, even one as subtle as isotopic substitution, necessitates a full re-characterization of the molecule's physicochemical properties. These foundational parameters govern everything from formulation development to bioavailability.

Core Physicochemical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium can induce subtle but measurable changes in a molecule's physical properties.[4][6] The following sections detail these properties, their importance, and the standard methodologies for their evaluation.

Solubility

Importance: Aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability.[7] Poor solubility can be a major hurdle in drug development, leading to formulation challenges and inadequate in vivo exposure.[8] For an orally administered drug, solubility in the gastrointestinal tract (which has a varying pH) is paramount.

Expected Impact of Deuteration: The effect of deuteration on solubility is not always predictable but is often minor. Some studies have reported a slight increase in the solubility of deuterated compounds compared to their hydrogenated counterparts.[6] This could be attributed to subtle changes in crystal lattice energy or interactions with water molecules.

Data Summary (Hypothetical)

PropertyFinafloxacin HClDeuterated Finafloxacin HCl (Predicted)Test Condition
Kinetic Solubility ~2.5 mg/mL~2.7 mg/mLpH 7.4, PBS, 2h shake
Thermodynamic Solubility 5.5 mg/mL[2]~5.8 mg/mLpH 7.0, 24h shake
Thermodynamic Solubility 1.9 mg/mL[2]~2.1 mg/mLpH 4.5, 24h shake
Experimental Protocols

A. Kinetic Solubility Assessment [7][8]

  • Rationale: This high-throughput method is used in early discovery to quickly assess the solubility of compounds from a DMSO stock solution, mimicking how compounds are often handled in initial biological screens.[7][9] It measures the concentration at which a compound precipitates from a supersaturated solution.[10]

  • Methodology:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

    • Add 2 µL of the DMSO stock solution to the buffer (final DMSO concentration of 1%).

    • Seal the plate and shake at room temperature for 2 hours.

    • After incubation, analyze the samples. A common method is nephelometry, which measures light scattering caused by precipitated particles. Alternatively, the samples can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be quantified by LC-MS/MS or UV-Vis spectroscopy against a calibration curve.[8]

    • A known soluble compound should be used as a positive control.

B. Thermodynamic (Shake-Flask) Solubility Assessment [10]

  • Rationale: This is the "gold standard" method for determining the true equilibrium solubility of a compound.[10] It is crucial for pre-formulation and regulatory filings as it measures the saturation concentration of the most stable crystalline form of the drug in a given solvent at equilibrium.[11]

  • Methodology:

    • Add an excess amount of the solid compound (powder) to a vial containing a specific buffer (e.g., pH 4.5 and pH 7.0 buffers to simulate different physiological environments). The excess solid ensures that equilibrium is reached.

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for at least 24 hours to ensure equilibrium is reached.[8] For some compounds, 48-72 hours may be necessary.[10]

    • After incubation, allow the vials to stand to let undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot using a low-binding filter (e.g., PVDF).

    • Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC-UV method.

    • It is critical to analyze the remaining solid by a technique like X-ray Powder Diffraction (XRPD) to confirm that no polymorphic or phase transformation occurred during the experiment.[11]

Diagram: Solubility Assessment Workflow

G cluster_0 Solubility Screening cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility Compound Test Compound (API) DMSO_Stock Prepare 10mM DMSO Stock Compound->DMSO_Stock Solid_API Weigh Excess Solid API Compound->Solid_API Add_Buffer_K Add to pH 7.4 Buffer DMSO_Stock->Add_Buffer_K Add_Buffer_T Add to various pH Buffers Solid_API->Add_Buffer_T Shake_K Shake 2h @ RT Add_Buffer_K->Shake_K Analyze_K Analyze Supernatant (LC-MS) Shake_K->Analyze_K Shake_T Shake 24-48h @ 25°C Add_Buffer_T->Shake_T Filter Filter Supernatant Shake_T->Filter Analyze_Solid Analyze remaining solid (XRPD) Shake_T->Analyze_Solid Analyze_T Analyze Filtrate (HPLC-UV) Filter->Analyze_T

Caption: Workflow for kinetic and thermodynamic solubility determination.

Acid Dissociation Constant (pKa)

Importance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a fundamental property that dictates a drug's solubility, absorption, distribution, and excretion characteristics.[12] Finafloxacin has two pKa values: one for the carboxylic acid function and one for the basic nitrogen on the C7 substituent.[2][13] The ionization state affects how the drug interacts with biological membranes and targets.

Expected Impact of Deuteration: Deuteration can cause small but measurable changes in pKa, typically in the range of 0.01 to 0.05 pKa units.[4][14] Deuterium is slightly more electron-donating than hydrogen, which can subtly alter the acidity or basicity of nearby functional groups.[14] While small, these shifts can be significant, especially if the pKa is close to physiological pH.

Data Summary

PropertyFinafloxacin HClDeuterated Finafloxacin HCl (Predicted)
pKa1 (Carboxylate) 5.6[2][13]5.62
pKa2 (Piperazine N) 7.8[2][13]7.78
Experimental Protocol: Potentiometric Titration [12][15][16]
  • Rationale: Potentiometric titration is a highly accurate and reliable method for determining pKa values.[15][16] It involves monitoring the pH of a solution of the drug as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[12][15]

  • Methodology:

    • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15]

    • Sample Preparation: Accurately weigh and dissolve the compound in water or a co-solvent system (if solubility is low) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]

    • Titration: Place the solution in a temperature-controlled vessel and purge with nitrogen to remove dissolved CO₂.[15]

    • For a compound with both acidic and basic groups like Finafloxacin, an initial titration with a strong acid (e.g., 0.1 M HCl) is performed to protonate all groups.

    • Then, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence points.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These points can be precisely determined by calculating the first and second derivatives of the titration curve.[12] Specialized software is often used for this analysis.

    • System Validation: Run a standard compound with a well-known pKa (e.g., imidazole) to verify the accuracy of the system.

Lipophilicity (LogP and LogD)

Importance: Lipophilicity, the "fat-loving" nature of a molecule, is crucial for its ability to cross biological membranes, including the gut wall and the blood-brain barrier. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms. An optimal LogD (typically between 1 and 3) is often sought for good oral absorption.

Expected Impact of Deuteration: Deuterated compounds are generally found to be slightly less lipophilic than their hydrogenated counterparts.[4] The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to a small decrease in LogP.

Data Summary

PropertyFinafloxacin HClDeuterated Finafloxacin HCl (Predicted)
LogP (calculated) -0.7[17]-0.72
LogD at pH 7.4 ~ -1.0~ -1.03
Experimental Protocol: HPLC-Based LogP Determination [18][19][20]
  • Rationale: While the traditional shake-flask method is the definitive way to measure LogP, it is labor-intensive and can be difficult for compounds with very high or low lipophilicity.[20] A reverse-phase HPLC method offers a rapid and reliable alternative that correlates a compound's retention time with its lipophilicity.[18][19]

  • Methodology:

    • System Setup: Use a reverse-phase HPLC column (e.g., C18 or C8). The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

    • Calibration: Create a calibration curve using a series of well-characterized standard compounds with known LogP values that span the expected range of the test compound.[18]

    • Inject each standard onto the column under isocratic conditions (a constant ratio of aqueous to organic solvent).

    • Measure the retention time (t_R) for each standard. Calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (measured using a non-retained compound like uracil).

    • Plot the known LogP values of the standards against their corresponding log(k') values. This should yield a linear relationship.

    • Sample Analysis: Inject the deuterated and non-deuterated Finafloxacin samples onto the same HPLC system under the identical conditions used for the standards.

    • Measure their retention times and calculate their log(k') values.

    • Use the linear regression equation from the calibration curve to determine the LogP values of the test compounds from their measured log(k') values.

    • To determine LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase should be buffered to that pH.

Solid-State Properties

Importance: The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and manufacturability.[21] It is a regulatory requirement to identify and control the crystalline form of the drug substance.[22] Key properties include polymorphism, hygroscopicity, and thermal stability.

Expected Impact of Deuteration: Deuteration is not expected to cause major changes in the crystal packing of a molecule, but subtle differences in melting point and heat of fusion have been observed.[6] Therefore, a full solid-state characterization is essential.

A. Polymorphism Screening
  • Rationale: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different crystal lattice arrangement.[22][23] Different polymorphs can have different solubilities and stabilities, making it critical to identify the most stable form for development.[23][24]

  • Methodology: Polymorph screening involves recrystallizing the API under a wide variety of conditions (different solvents, temperatures, cooling rates) to induce the formation of different crystal forms.[23] Each resulting solid is then analyzed by a suite of techniques.

    • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing different crystalline forms.[21][22] Each polymorph produces a unique diffraction pattern, which serves as its "fingerprint."[25]

    • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point and heat of fusion of a crystalline solid and can detect phase transitions between polymorphs.[22][24]

    • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify solvates or hydrates by quantifying the loss of solvent upon heating.[25]

B. Hygroscopicity Assessment
  • Rationale: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This is a critical stability parameter, as water uptake can cause physical changes (e.g., deliquescence, conversion to a hydrate form) and chemical degradation.[26][27]

  • Methodology: Dynamic Vapor Sorption (DVS) [28][29]

    • Place a small, accurately weighed sample of the API (typically 5-15 mg) into the DVS instrument.

    • The instrument first dries the sample under a stream of dry nitrogen (0% relative humidity, RH) until a stable mass is achieved.

    • The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant and monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change falls below a set threshold).[29]

    • After reaching the maximum RH, the process is reversed, and the RH is decreased stepwise back to 0% to measure the desorption isotherm.

    • The resulting plot of mass change versus RH reveals the hygroscopic nature of the material. It can identify the critical humidity at which significant water uptake occurs and whether the process is reversible.[26][30]

Diagram: Interrelation of Physicochemical Properties in Drug Development

G Solubility Solubility Absorption Absorption Solubility->Absorption Formulation Formulation Development Solubility->Formulation pKa pKa pKa->Solubility pKa->Absorption LogP LogP / LogD LogP->Absorption Distribution Distribution (ADME) LogP->Distribution SolidState Solid State (Polymorphism, Hygroscopicity) SolidState->Solubility SolidState->Formulation Stability Stability & Shelf-Life SolidState->Stability Bioavailability Bioavailability Absorption->Bioavailability Formulation->Bioavailability Stability->Bioavailability Distribution->Bioavailability

Caption: Key physicochemical properties and their impact on drug development outcomes.

Conclusion

The development of a deuterated version of Finafloxacin hydrochloride represents a strategic approach to potentially enhance its clinical performance. While deuteration is a minimal structural change, it necessitates a complete and rigorous evaluation of the molecule's fundamental physicochemical properties. The protocols and predictive insights outlined in this guide provide a robust framework for this characterization. Through systematic analysis of solubility, pKa, lipophilicity, and solid-state characteristics, drug development professionals can build a comprehensive data package. This ensures that formulation strategies are sound, clinical outcomes are predictable, and the full therapeutic potential of deuterated Finafloxacin can be realized. The careful application of these validated analytical methods is foundational to advancing any new chemical entity from the laboratory to the clinic.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Coutinho AL, Polli JE. A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. University of Maryland, Baltimore. Available from: [Link]

  • Tanaka Y, et al. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Mol. Syst. Des. Eng. 2023;8(5):657-664. Available from: [Link]

  • Coutinho AL, et al. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Int J Pharm. 2023;645:123325. Available from: [Link]

  • Wohlert S-E, et al. New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions. 48th ICAAC / 46th IDSA, Washington DC 2008. Available from: [Link]

  • Elibol S, et al. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. J Res Pharm. 2024;4(2):46-50. Available from: [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. 2025. Available from: [Link]

  • Al-Ghananeem AM, et al. Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method. Lett Drug Des Discov. 2008;5(6):427-431. Available from: [Link]

  • Li A, et al. High throughput HPLC method for determining Log P values. US Patent US6524863B1. 2003.
  • MerLion Pharmaceuticals. New Fluoroquinolone Finafloxacin HCl (FIN). Available from: [Link]

  • Donovan SF, et al. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Anal. Chem. 2021;93(24):8474–8480. Available from: [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. 2025. Available from: [Link]

  • Nuvisan. Expert polymorphism, salt screening & XRPD analysis for APIs. Available from: [Link]

  • van der Lee P, et al. Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. 2020;1100:198-215. Available from: [Link]

  • Cumming, J. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. C²I. Available from: [Link]

  • Dalton Pharma Services. Polymorphic Screening. Available from: [Link]

  • Wohlert SE, et al. New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions. ResearchGate. 2008. Available from: [Link]

  • Wang Y, et al. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Commun Mass Spectrom. 2023;37 Suppl 1:e9453. Available from: [Link]

  • Surface Measurement Systems. Dynamic Vapor Sorption. Available from: [Link]

  • Sule S, Ambadekar S. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. American Journal of Chemistry. 2020;10(3):45-49. Available from: [Link]

  • Obach RS, et al. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One. 2018;13(11):e0206279. Available from: [Link]

  • Lin H, et al. The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. 2011. Available from: [Link]

  • Taylor & Francis. Dynamic vapor sorption – Knowledge and References. Available from: [Link]

  • Andrić F, et al. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals. 2022;15(3):302. Available from: [Link]

  • Blagden N, et al. Polymorph screening in pharmaceutical development. Pharmaceutical Technology Europe. 2010. Available from: [Link]

  • Atangwho IJ, et al. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. ResearchGate. 2018. Available from: [Link]

  • Science is Everyone. Deuteration in Drug Development: Tiny Reactions with Big Promise. 2023. Available from: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. 2026. Available from: [Link]

  • Ardena. Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available from: [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

  • Graham J, et al. Deuterium in drug discovery: progress, opportunities and challenges. Nat Rev Drug Discov. 2023;22(6):473-490. Available from: [Link]

  • FDA. Finafloxacin Otic Suspension, 0.3% w/v. 2019. Available from: [Link]

  • Lakshmi N, et al. Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry. 2011;2(1):1-7. Available from: [Link]

  • Bell F, et al. Analytical Sciences Group, Medicinal Chemistry, INVENTIVA. Available from: [Link]

  • Al-Trawneh SA, et al. Finafloxacin: First Global Approval. ResearchGate. 2025. Available from: [Link]

  • PharmaCompass.com. Finafloxacin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Available from: [Link]

  • Mangal M, et al. Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Glob J Pharmaceu Sci. 2017;1(4). Available from: [Link]

  • Brittain HG. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. 2014. Available from: [Link]

  • Perrin CL, et al. Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. J. Am. Chem. Soc. 2007;129(33):10201-10209. Available from: [Link]

  • Laria J, et al. Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. Phys. Chem. Chem. Phys. 2013;15(2):560-569. Available from: [Link]

  • FDA. XTORO (finafloxacin otic suspension) Label. Available from: [Link]

  • Shrestha R, et al. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Pharmaceuticals. 2022;15(10):1224. Available from: [Link]

Sources

Exploratory

Stability & Handling of Finafloxacin-d4 HCl in Methanol Stock Solutions

Executive Summary Finafloxacin-d4 HCl is a deuterated internal standard (IS) critical for the accurate quantification of Finafloxacin in biological matrices via LC-MS/MS. While Methanol (MeOH) is a standard solvent for f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Finafloxacin-d4 HCl is a deuterated internal standard (IS) critical for the accurate quantification of Finafloxacin in biological matrices via LC-MS/MS. While Methanol (MeOH) is a standard solvent for fluoroquinolone precipitation and dissolution, the specific combination of Finafloxacin-d4 as a Hydrochloride (HCl) salt in Methanol presents a latent stability risk: acid-catalyzed methyl esterification .

This guide details the mechanistic causes of this instability, provides a self-validating preparation protocol, and establishes strict storage criteria to maintain the integrity of this reference standard.

Part 1: Chemical Basis of Instability

To ensure data integrity, researchers must understand why this specific solution is vulnerable. The instability arises from the interaction between the salt form of the molecule and the solvent.

The "Methanolic HCl" Trap (Esterification)

Finafloxacin contains a carboxylic acid moiety at position 3 of the quinolone ring. When the HCl salt of Finafloxacin-d4 is dissolved in methanol, the dissociation of the hydrochloride counter-ion effectively creates a solution of dilute methanolic HCl.

  • Mechanism: The protonated environment catalyzes the nucleophilic attack of methanol oxygen on the carbonyl carbon of the carboxylic acid.

  • Result: Formation of Finafloxacin-d4 Methyl Ester .

  • Impact: This results in a "vanishing" internal standard signal in LC-MS (mass shift of +14 Da), leading to overestimation of the analyte concentration if the IS response drops.

Photolytic Degradation

Like all fluoroquinolones, Finafloxacin is sensitive to UV radiation. High-energy photons can induce:

  • Defluorination: Loss of the fluorine atom at position 6.

  • Oxidation: Degradation of the pyrrolo-oxazinyl side chain.

  • Prevention: All handling must occur under yellow (sodium vapor) light or in amber glassware.

Isotopic Stability (Deuterium Exchange)

Finafloxacin-d4 is typically labeled on the carbon backbone (e.g., the cyclopropyl ring or the pyrrolidine moiety) to prevent back-exchange.

  • Risk: In protic solvents like methanol, deuterium on heteroatoms (N-D, O-D) exchanges instantly. However, C-D bonds are stable in methanol unless exposed to extreme pH or radical initiators. The primary risk in methanol is chemical modification of the molecule, not isotopic scrambling.

Part 2: Preparation & Storage Protocol

This protocol is designed to minimize the kinetic rate of esterification and prevent photolysis.

Reagents & Equipment
  • Solvent: LC-MS Grade Methanol (Note: DMSO is chemically superior for long-term stability, but if Methanol is required by the analytical method, follow strict temperature controls).

  • Container: Amber borosilicate glass vials (silanized preferred to reduce adsorption).

  • Environment: Yellow light or low-UV environment.

Workflow Diagram

The following diagram illustrates the critical decision points and handling steps to preserve stability.

G Start Solid Finafloxacin-d4 HCl (-20°C Storage) Weigh Weighing (Amber Vessel, <2 min) Start->Weigh Dissolve Dissolution in MeOH (Chilled Solvent 4°C) Weigh->Dissolve Aliquot Aliquot into Cryovials (Minimizing Headspace) Dissolve->Aliquot Degrade Degradation Risk: Methyl Ester Formation Dissolve->Degrade If T > 20°C or t > 4h Store Storage (-80°C Mandatory) Aliquot->Store Store->Degrade If stored at -20°C > 1 month

Figure 1: Preparation workflow highlighting the critical temperature-dependent degradation risk.

Step-by-Step Methodology
  • Equilibration: Allow the solid Finafloxacin-d4 HCl vial to reach room temperature in a desiccator before opening to prevent water condensation (which accelerates hydrolysis/degradation).

  • Rapid Weighing: Weigh the standard into an amber volumetric flask. Do not expose to white light for >5 minutes.

  • Chilled Dissolution:

    • Use Methanol pre-chilled to 4°C.

    • Dissolve by gentle inversion. Avoid aggressive sonication which generates heat.

    • Expert Insight: If the salt is difficult to dissolve, pre-dissolve in a minimal volume of DMSO (e.g., 5% of final volume) before bringing to volume with Methanol. This reduces the kinetic potential for esterification.

  • Aliquot & Freeze: Immediately aliquot the stock solution into single-use amber cryovials.

  • Storage:

    • Short-term (<1 week): -20°C.

    • Long-term (>1 week): -80°C. At -80°C, the activation energy for esterification is effectively insufficient to cause measurable degradation.

Part 3: Stability Assessment & Troubleshooting

Every stock solution must be self-validated before use in critical assays.

Degradation Pathways Visualization

Degradation Fina Finafloxacin-d4 HCl (Parent) Intermediate Protonated Carboxylic Acid Fina->Intermediate + H_Ion MeOH Methanol (Solvent) H_Ion H+ (from HCl salt) Ester Finafloxacin-d4 Methyl Ester (+14 Da Mass Shift) Intermediate->Ester + MeOH (Slow at RT, Fast at >30°C)

Figure 2: Acid-catalyzed esterification mechanism of Finafloxacin in Methanol.

Quantitative Stability Validation (LC-MS/MS)

To validate the stability of a stored Methanol stock, perform a "Fresh vs. Aged" comparison.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Detection: MRM Mode.

Validation Table:

ParameterAcceptance CriteriaTroubleshooting if Failed
Purity (Peak Area) Aged stock must be ≥ 95% of Fresh stock area.Check for ester peak (+14 m/z). If present, discard stock.
Retention Time Shift < 0.1 min between Fresh and Aged.Significant shift suggests pH change or column fouling.
New Peaks No new peaks > 5% of main peak area.A peak at RRT > 1.0 usually indicates the Methyl Ester (more hydrophobic).
Isotopic Purity Contribution to M+0 (unlabeled) channel < 0.5%.Check for H/D exchange (rare in C-labeled) or contamination.
Expert Troubleshooting: The "Ghost" Signal

Symptom: The IS signal intensity decreases over weeks of storage at -20°C, but no precipitate is visible. Root Cause: Conversion to the methyl ester.[1][2] The ester elutes later than the parent acid on a reverse-phase column. If your MS acquisition window ends too early, you will miss the degradation product entirely, simply seeing a "loss" of signal. Corrective Action: Extend the LC gradient wash step and scan for the parent mass + 14 Da.

References

  • MerLion Pharmaceuticals. (2008).[3] New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity. ICAAC Poster F1-2036. Link

  • Common Organic Chemistry. (2023). Acid to Ester: Fischer Esterification and Methanolic HCl Mechanisms. Common Organic Chemistry. Link

  • PubChem. (2023). Finafloxacin Hydrochloride Compound Summary. National Library of Medicine. Link

  • MDPI. (2021). Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution. Separation and Purification Technology. Link

  • Cayman Chemical. (2023). Finafloxacin (hydrochloride) Product Insert and Stability Data. Cayman Chemical.[4] Link

Sources

Foundational

Definitive Technical Guide: Isotopic Purity Analysis of Finafloxacin-d4 Hydrochloride

Executive Summary Finafloxacin-d4 hydrochloride serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS) for the bioanalysis of Finafloxacin, a novel fluoroquinolone antibiotic distinguished by its effica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Finafloxacin-d4 hydrochloride serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS) for the bioanalysis of Finafloxacin, a novel fluoroquinolone antibiotic distinguished by its efficacy in acidic environments. In high-sensitivity pharmacokinetic (PK) assays, the integrity of the SIL-IS is paramount.

This guide addresses the isotopic purity of the standard—specifically the presence of unlabeled (d0) or partially labeled (d1-d3) isotopologues. If the d4 standard contains significant traces of d0 (Finafloxacin), it will cause "cross-talk," artificially inflating the analyte signal and compromising the Lower Limit of Quantification (LLOQ). This document details the High-Resolution Mass Spectrometry (HRMS) workflow required to validate the isotopic quality of this reagent.

Part 1: The Physics of Isotopic Purity

The Molecular Target
  • Analyte: Finafloxacin (C20H19FN4O4)[1][2]

  • Internal Standard: Finafloxacin-d4 (C20H15D4FN4O4 · HCl)

  • Mass Shift: The d4 label provides a +4 Da shift.

  • Critical Consideration: Finafloxacin contains Fluorine (monoisotopic) but no Chlorine or Bromine in the parent structure. However, as a hydrochloride salt , the Cl counterion exists in the solid state but dissociates in the LC-MS source.

    • Technical Insight: Analysis must focus on the protonated cation

      
      . The chloride isotope pattern (
      
      
      
      ) is irrelevant for the isotopic purity of the parent drug cation.
The "Cross-Talk" Phenomenon

In LC-MS/MS, isotopic impurity manifests in two directions. For Finafloxacin-d4, the critical vector is IS


 Analyte interference :
  • Scenario: You spike the IS at a high concentration (e.g., 500 ng/mL) to maintain linearity.

  • Defect: If the IS has 1% unlabeled d0, you are inadvertently adding 5 ng/mL of "fake" analyte to every sample.

  • Impact: If your assay's LLOQ is 1 ng/mL, this interference (5 ng/mL) renders the assay invalid (failed selectivity).

Part 2: Analytical Strategy & Workflow

To certify Finafloxacin-d4, we utilize a dual-validation system: HRMS for quantitative isotopic distribution and


H-NMR  for structural position verification.
Workflow Visualization

IsotopicAnalysisWorkflow Sample Finafloxacin-d4 HCl (Raw Material) Solubility Dissolution (MeOH/H2O + 0.1% FA) Sample->Solubility 10 µg/mL LC UPLC Separation (C18, Acidic pH) Solubility->LC Inject 2µL HRMS HRMS Detection (Orbitrap/Q-TOF) LC->HRMS ESI+ Deconv Isotopologue Deconvolution HRMS->Deconv Extract M+0 to M+4 Calc Calculation: % Atom Excess Deconv->Calc Apply Formula CoA Cert. of Analysis (Release) Calc->CoA Pass/Fail

Figure 1: The analytical workflow for certifying isotopic purity, moving from dissolution to data deconvolution.

Part 3: Detailed Experimental Protocol (HRMS)

This protocol uses High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) to resolve the isotopic envelope.

Instrumentation & Conditions
ParameterSpecificationRationale
Instrument Q-Exactive (Orbitrap) or Agilent 6500 (Q-TOF)Resolution > 30,000 is required to distinguish isotopic fine structure if necessary, though unit resolution is sufficient for d0/d4 separation.
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50mm, 1.7 µm)Finafloxacin is polar; BEH C18 provides excellent retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH is crucial. Finafloxacin is zwitterionic; low pH ensures it is fully protonated (

).
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 5 minutesRapid elution; we only need to separate the IS from matrix salts, not complex mixtures.
Ionization ESI Positive ModeDetection of

.
Step-by-Step Procedure
  • Preparation: Dissolve 1 mg Finafloxacin-d4 HCl in 10 mL of 50:50 Methanol:Water (0.1% Formic Acid). Vortex for 1 minute.

    • Note: Ensure the solution is protected from light (amber vials), as fluoroquinolones are photodegradable [1].

  • System Suitability: Inject a "System Suitability" blank (solvent only) to ensure no carryover from previous runs.

  • Acquisition: Inject the sample. Acquire Full Scan MS data (m/z 100 – 1000) in Profile Mode.

  • Target Extraction: Extract Ion Chromatograms (XIC) for the following species:

    • d0 (Unlabeled): m/z 399.146 (Theoretical

      
       for C20H20FN4O4)
      
    • d1: m/z 400.152

    • d2: m/z 401.158

    • d3: m/z 402.164

    • d4 (Target): m/z 403.171

Data Interpretation & Calculation

Do not rely on peak height. Use Peak Area from the XIC.

Formula for Isotopic Purity (%):



Formula for Unlabeled Impurity (%):



Acceptance Criteria: For regulated bioanalysis (FDA/EMA M10), the interference from the IS (d0) at the analyte retention time must be < 5% of the analyte response at the LLOQ  [2].[3]

Part 4: Signal Interference Logic

Understanding why we analyze purity requires visualizing the spectral overlap.

SpectralInterference cluster_0 Sample Composition cluster_1 Mass Spectrometer Channels cluster_2 Bioanalytical Consequence IS_Batch Finafloxacin-d4 Batch (Contains 98% d4, 2% d0) Chan_d4 Channel m/z 403 (IS Channel) IS_Batch->Chan_d4 Major Signal (Correct) Chan_d0 Channel m/z 399 (Analyte Channel) IS_Batch->Chan_d0 Impurity Signal (Interference) Result False Positive (Analyte detected in blank) Chan_d0->Result Exceeds 20% LLOQ?

Figure 2: The mechanism of "Cross-Talk." Impurities in the IS batch bleed into the analyte channel, causing quantification errors.

Part 5: Stability & Handling (Self-Validating Systems)

To ensure the protocol remains valid over time, you must control for Back-Exchange .

The Back-Exchange Risk

Deuterium located on acidic/exchangeable positions (like -OH, -NH, -COOH) will exchange with solvent protons (


) immediately.
  • Validation Step: If the d4 label is on the piperazine ring (C-D bonds), it is stable. If it were on the carboxylic acid or amine (N-D / O-D), the mass would shift back to d0 in aqueous solution.

  • Test: Incubate the Finafloxacin-d4 in the mobile phase (Acidic Water) for 24 hours at room temperature. Re-inject.

    • Pass: Ratio of d4/d0 remains constant.

    • Fail: d0 peak area increases over time (indicating H/D exchange).

Storage
  • Form: Store as Hydrochloride salt (solid).

  • Temp: -20°C.

  • Hygroscopicity: HCl salts are hygroscopic. Equilibrate vial to room temperature before opening to prevent water condensation (which accelerates degradation).

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11662028, Finafloxacin hydrochloride. Retrieved February 22, 2026, from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Retrieved February 22, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Finafloxacin-d4 HCl Reference Standard for Pharmacokinetic Studies

Executive Summary The accurate quantification of Finafloxacin (FIN), a novel 8-cyano-fluoroquinolone with unique activity in acidic environments, requires a robust bioanalytical method capable of mitigating matrix effect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Finafloxacin (FIN), a novel 8-cyano-fluoroquinolone with unique activity in acidic environments, requires a robust bioanalytical method capable of mitigating matrix effects inherent in complex biological fluids. This technical guide details the application of Finafloxacin-d4 HCl as a stable isotope-labeled internal standard (SIL-IS) for pharmacokinetic (PK) studies.

Unlike structural analogs, Finafloxacin-d4 provides isotopic orthogonality, co-eluting with the analyte to perfectly compensate for ionization suppression/enhancement and extraction variability. This guide provides a validated framework for method development, adhering to FDA/ICH M10 guidelines, and addresses specific challenges such as solubility in neutral pH and fragmentation logic.

The Criticality of Isotopic Orthogonality

In quantitative bioanalysis, the "perfect" internal standard must mirror the physicochemical behavior of the analyte at every step—from extraction to ionization—without interfering with the measurement.

Why Finafloxacin-d4?

Finafloxacin possesses a zwitterionic structure with a pKa profile (


, 

) that makes its solubility and retention highly pH-dependent. Structural analogs (e.g., Ciprofloxacin or Enrofloxacin) often exhibit differential retention times (

) or extraction recoveries (

) compared to FIN, leading to uncompensated matrix effects.

Finafloxacin-d4 HCl offers:

  • Co-elution: Identical retention time ensures the IS experiences the exact same matrix suppression/enhancement as the analyte at the electrospray source.

  • Mass Shift (+4 Da): Sufficient mass difference to avoid "cross-talk" (isotopic contribution of the analyte to the IS channel) while remaining within the same transmission window of the quadrupole.

  • Extraction Tracking: Identical zwitterionic behavior ensures that any loss during protein precipitation or SPE is mirrored by the IS.

Physicochemical Profile
PropertyFinafloxacin (Analyte)Finafloxacin-d4 (Internal Standard)
Formula


Molecular Weight (Free Base) ~398.4 g/mol ~402.4 g/mol
Salt Form Hydrochloride (HCl)Hydrochloride (HCl)
Appearance Pale yellow crystalline solidPale yellow crystalline solid
Solubility High in acidic media (pH < 5); Low in neutral pHIdentical
Isotopic Purity N/A

Deuterated forms
Storage

, desiccated, protected from light

, desiccated, protected from light

Bioanalytical Method Development (LC-MS/MS)

The following protocol is designed for human plasma but is adaptable to urine or tissue homogenates.

Sample Preparation: Protein Precipitation (PPT)

Given Finafloxacin's high solubility in acidic organic solvents, a simple PPT method is preferred over Solid Phase Extraction (SPE) for high-throughput PK studies.

Protocol:

  • Aliquot: Transfer

    
     of plasma sample into a 96-well plate.
    
  • IS Addition: Add

    
     of Finafloxacin-d4 working solution (
    
    
    
    in 50% Methanol).
  • Precipitation: Add

    
     of Acetonitrile containing 1% Formic Acid.
    
    • Note: The formic acid ensures the analyte remains in its protonated, soluble form, preventing precipitation with plasma proteins.

  • Vortex/Centrifuge: Vortex for 5 min; Centrifuge at

    
     for 10 min at 
    
    
    
    .
  • Dilution: Transfer

    
     of supernatant to a fresh plate and dilute with 
    
    
    
    of water (to match initial mobile phase).
Liquid Chromatography Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (

    
    ).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Loading
0.50 5% Hold
2.50 90% Linear Ramp
3.00 90% Wash
3.10 5% Re-equilibration

| 4.00 | 5% | End of Run |

Mass Spectrometry Parameters

Operate in Positive Electrospray Ionization (ESI+) mode. Fluoroquinolones typically fragment via loss of the carboxyl group (


, -44 Da) or loss of water (

, -18 Da).
CompoundPrecursor Ion

Product Ion

Cone Voltage (V)Collision Energy (eV)Type
Finafloxacin 399.1

355.1

3525Quantifier
381.1

3520Qualifier
Finafloxacin-d4 403.1

359.1

3525IS Quantifier

Technical Note: Ensure the deuteration labels are located on the stable piperazine ring or cyclopropyl moiety, not on the carboxylic acid group, to ensure the label is retained in the product ion (


).

Visualization of Workflow & Logic

Bioanalytical Workflow

The following diagram illustrates the critical path from sample collection to data generation, highlighting where the IS compensates for variability.

BioanalysisWorkflow cluster_logic IS Compensation Mechanism Sample Biological Sample (Plasma/Urine) IS_Add IS Addition (Finafloxacin-d4) Sample->IS_Add  Spike IS Precip Protein Precipitation (ACN + 1% Formic Acid) IS_Add->Precip  Mix Centrifuge Centrifugation (Remove Proteins) Precip->Centrifuge LC UPLC Separation (BEH C18 Column) Centrifuge->LC  Supernatant MS MS/MS Detection (MRM Mode) LC->MS  Co-elution Data Quantification (Ratio Analyte/IS) MS->Data  Integration

Figure 1: Step-by-step bioanalytical workflow. The IS is added early to compensate for extraction efficiency and matrix effects.

Fragmentation & MRM Logic

Understanding the fragmentation ensures the correct transition is selected.

Fragmentation Parent Precursor Ion [M+H]+ = 399.1 Transition1 Primary Product (Quant) [M+H - CO2]+ = 355.1 Parent->Transition1  Decarboxylation (-44 Da) Transition2 Secondary Product (Qual) [M+H - H2O]+ = 381.1 Parent->Transition2  Dehydration (-18 Da) IS_Parent IS Precursor [M+H]+ = 403.1 IS_Product IS Product [M+H - CO2]+ = 359.1 IS_Parent->IS_Product  Decarboxylation (-44 Da)

Figure 2: MS/MS fragmentation pathway. The IS follows the same decarboxylation pathway as the analyte.

Validation Framework (FDA/ICH M10)

To ensure the method is "field-proven," it must pass the following criteria derived from the ICH M10 Guideline .

Selectivity & Specificity[3]
  • Requirement: Analyze blank matrix from 6 individual sources.

  • Acceptance: Interference at analyte retention time must be

    
     of the Lower Limit of Quantification (LLOQ). Interference at IS retention time must be 
    
    
    
    of the IS response.
  • Finafloxacin Specific: Check for interference from other co-administered fluoroquinolones (e.g., Ciprofloxacin) if applicable in patient populations.

Matrix Effect (ME)
  • Protocol: Compare the peak area of analyte spiked post-extraction into blank plasma extract vs. analyte in pure solvent.

  • IS Normalization: The "IS-normalized Matrix Factor" should be close to 1.0.

  • Why d4 matters: If the raw matrix factor is 0.6 (signifying 40% suppression), the d4-IS will also be suppressed by 40%. The ratio remains constant, yielding accurate quantification.

Stability

Finafloxacin is unique due to its stability in acidic conditions.

  • Freeze-Thaw: 3 cycles at

    
     and 
    
    
    
    .
  • Benchtop: 4 hours at room temperature (protected from light).

  • Processed Sample: 24 hours in autosampler (

    
     or 
    
    
    
    ).
  • Stock Solution: Finafloxacin-d4 HCl stock solutions in methanol are typically stable for 12 months at

    
    .
    

Troubleshooting & Best Practices

  • Solubility Issues: Finafloxacin has a "U-shaped" solubility curve. It is least soluble at neutral pH (6-8). Always prepare stock solutions in acidic methanol (0.1% Formic Acid in MeOH) or dilute acid (0.1M HCl) to ensure complete dissolution.

  • Carryover: Fluoroquinolones can stick to stainless steel and glass.

    • Solution: Use a high-organic needle wash (e.g., 80:20 ACN:Water + 0.5% Formic Acid).

  • Deuterium Exchange: Ensure the d4 label is on a non-exchangeable site (e.g., the carbon backbone of the piperazine ring). Avoid labels on acidic protons (N-H, O-H) which exchange instantly in solution.

  • Light Sensitivity: Fluoroquinolones degrade under UV light. Perform all extraction steps under yellow light or low-light conditions.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). (2022).[3][4][5] [Link]

  • Finafloxacin Hydrochloride | C20H20ClFN4O4. PubChem, National Library of Medicine. (2025).[4][6][7][8][9] [Link]

  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma. Frontiers in Pharmacology. (2022).[3][4][5] [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. (2019).[3] [Link]

Sources

Foundational

Technical Guide: Metabolic Stability Profiling of Finafloxacin-d4 in Liver Microsomes

This technical guide details the experimental framework for assessing the metabolic stability of Finafloxacin-d4 (the deuterated isotopologue of the fluoroquinolone antibiotic Finafloxacin) in liver microsomes. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the experimental framework for assessing the metabolic stability of Finafloxacin-d4 (the deuterated isotopologue of the fluoroquinolone antibiotic Finafloxacin) in liver microsomes.

This guide serves two distinct purposes in drug development:

  • Bioanalytical Validation: Confirming Finafloxacin-d4 is a stable Internal Standard (IS) that tracks the analyte without independent degradation.

  • Deuterium Kinetic Isotope Effect (KIE) Studies: Investigating if deuteration at metabolic "soft spots" (typically the piperazine ring) significantly reduces intrinsic clearance (

    
    ), potentially informing "heavy drug" design.
    

Scientific Foundation & Chemical Logic

The Substrate: Finafloxacin vs. Finafloxacin-d4

Finafloxacin is a C-8-cyano fluoroquinolone distinguished by its enhanced bactericidal activity in acidic environments (pH 5.8–6.0). Its primary metabolic liabilities in the liver involve oxidative pathways mediated by Cytochrome P450 (CYP450) enzymes, alongside renal excretion.

  • Parent Structure (Finafloxacin): Contains a 7-pyrrolidino-morpholino moiety (or similar bicyclic amine depending on specific analog evolution, but typically a piperazinyl-like derivative in this class) susceptible to N-oxidation or ring opening.

  • The Isotopologue (Finafloxacin-d4): The "d4" designation typically indicates the replacement of four hydrogen atoms with deuterium (

    
    ) on the carbon backbone of the amine ring.
    
  • The Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to lower zero-point vibrational energy. If CYP450-mediated hydrogen abstraction at these sites is the rate-limiting step (RLS), the deuterated analog will exhibit a longer half-life (

    
    ).
    
The Test System: Liver Microsomes

Liver microsomes are subcellular fractions enriched with CYP450 enzymes and UGTs (Uridine 5'-diphospho-glucuronosyltransferase).[1]

  • Why Microsomes? They provide a high-throughput system to isolate Phase I oxidation (CYP-mediated) without the confounding factors of transporters or renal clearance found in hepatocytes or in vivo models.

Experimental Protocol

Reagents & Preparation
  • Test Compound: Finafloxacin-d4 (purity >98% isotopic enrichment).

  • Matrix: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

    • Standard Protein Conc: 20 mg/mL (stock).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quenching Agent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Incubation Workflow (Step-by-Step)

This protocol ensures the reaction is linear with respect to time and protein concentration.

  • Preparation: Thaw microsomes on ice. Pre-warm buffer to 37°C.

  • Master Mix: Dilute microsomes in phosphate buffer to a concentration of 0.625 mg/mL (Target final conc: 0.5 mg/mL).

  • Spiking: Add Finafloxacin-d4 (from 10 mM DMSO stock) to the Master Mix.

    • Target Final Drug Conc: 1 µM (Ensures

      
       for linear kinetics).
      
    • Final DMSO: <0.1% (To prevent CYP inhibition).

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Final Volume: 200 µL per well/tube.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove aliquots.

  • Quenching: Immediately transfer aliquot into 3 volumes of ice-cold Quenching Agent.

  • Processing: Vortex (10 min) and Centrifuge (4,000 rpm, 20 min, 4°C) to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Visualization: Experimental Workflow

The following diagram illustrates the critical path for the stability assay.

MetabolicStabilityWorkflow cluster_sampling Kinetic Sampling Loop Start Start: Thaw HLM Mix Master Mix Prep (Buffer + HLM + Finafloxacin-d4) Start->Mix PreInc Pre-Incubation (37°C, 5 min) Mix->PreInc Initiate Initiation (+ NADPH) PreInc->Initiate Sample0 T=0 min Initiate->Sample0 Immediate Sample15 T=15 min Initiate->Sample15 Sample30 T=30 min Initiate->Sample30 Sample60 T=60 min Initiate->Sample60 Quench Quench (Ice-Cold ACN) Sample0->Quench Sample15->Quench Sample30->Quench Sample60->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Caption: Figure 1. Kinetic workflow for microsomal stability. Critical control points include temperature maintenance (37°C) and rapid quenching to stop metabolism.

Analytical Methodology (LC-MS/MS)[3][4][5]

Accurate quantification of the deuterated isotope requires specific mass spectrometry tuning to avoid "cross-talk" with the non-deuterated parent (if present) or natural isotopes.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

MS/MS Transitions (MRM)

Fluoroquinolones typically ionize in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Finafloxacin [M+H]+ (e.g., 398.1)Fragment (e.g., 354.1)5025
Finafloxacin-d4 [M+H]+ (e.g., 402.1)Fragment (e.g., 358.1)5025

Note: Exact m/z depends on the specific salt form and deuteration pattern. Always tune the MS with the specific reference standard.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Metabolic stability is determined by the depletion of the parent compound over time.

  • Plot: Natural Log (ln) of % Remaining vs. Time.

  • Slope (

    
    ):  Determine the elimination rate constant (
    
    
    
    ) from the linear regression of the slope.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Interpreting the Deuterium Effect (KIE)

If comparing Finafloxacin-d4 to non-deuterated Finafloxacin:

  • 
    :  No Kinetic Isotope Effect. The C-H bond breaking is not the rate-limiting step, or metabolism occurs at a non-deuterated site.
    
  • 
    :  Significant Primary Kinetic Isotope Effect. Deuteration has successfully slowed metabolism at that specific site.
    
Visualization: CYP-Mediated Oxidation Logic

The following diagram details the mechanistic logic of why Finafloxacin-d4 might exhibit higher stability.

KIE_Mechanism Substrate Finafloxacin-d4 (Deuterated Piperazine Ring) Complex Enzyme-Substrate Complex Substrate->Complex CYP CYP450 Enzyme (Heme-Iron Oxidant) CYP->Complex Transition Transition State C-D Bond Abstraction Complex->Transition Requires High Energy (C-D bond is strong) PathA Metabolic Switching (Metabolism forced to other sites) Transition->PathA If C-D break is too slow PathB Reduced Clearance (Slower Reaction Rate) Transition->PathB Primary KIE observed

Caption: Figure 2. Mechanistic impact of deuteration.[2][3][4][5][6] The stronger C-D bond raises the activation energy for CYP450 oxidation, potentially reducing clearance.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Rapid Loss at T=0 Non-specific binding or chemical instability.Check recovery in buffer without microsomes. Use glass vials if plastic binding is suspected.
No Degradation (T=60) Compound is stable or enzyme inactive.Run a positive control (e.g., Verapamil or Testosterone) to validate HLM activity.
Non-Linear Depletion Enzyme saturation or product inhibition.Reduce substrate concentration (ensure < 1 µM).
IS Signal Variation Ion suppression in matrix.Check LC gradient; ensure Finafloxacin-d4 elutes away from phospholipids.

References

  • Finafloxacin Pharmacokinetics

    • Patel, H., et al. (2011). "In vitro activity of finafloxacin, a novel fluoroquinolone, against aerobic and anaerobic bacteria." Antimicrobial Agents and Chemotherapy.[7][8]

    • Source: (Verified general context for Finafloxacin).

  • Microsomal Stability Protocols

    • Di, L., & Kerns, E. H. (2008). "Drug-like Properties: Concepts, Structure Design and Methods." Academic Press.
    • Source:

  • Deuterium Kinetic Isotope Effects

    • Guengerich, F. P. (2017).[9] "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology.

    • Source:

  • Internal Standard Synthesis & Application

    • Wohlert, S. E., et al. "New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis."[10]

    • Source:

Sources

Protocols & Analytical Methods

Method

LC-MS/MS method development for Finafloxacin using d4 internal standard

Application Note: High-Sensitivity LC-MS/MS Method Development for Finafloxacin Quantification in Biological Matrices Using Stable Isotope Dilution (d4-IS) Executive Summary This guide details the development and validat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Method Development for Finafloxacin Quantification in Biological Matrices Using Stable Isotope Dilution (d4-IS)

Executive Summary

This guide details the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Finafloxacin , a novel 8-cyano-fluoroquinolone antibiotic. Unlike traditional fluoroquinolones (e.g., ciprofloxacin), Finafloxacin exhibits enhanced bactericidal activity in acidic environments (pH 5.0–6.0), making it critical for treating infections in low-pH compartments (e.g., urinary tract, H. pylori niches).

The protocol utilizes Finafloxacin-d4 as the internal standard (IS) to rigorously compensate for matrix effects and ionization suppression, ensuring compliance with FDA Bioanalytical Method Validation (BMV) 2018 and ICH M10 guidelines.

Chemical & Physicochemical Basis

Successful method development requires understanding the analyte's behavior in solution.

  • Analyte: Finafloxacin (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )[1]
    
  • Molecular Weight: 398.4 Da[1]

  • Ionization State: Zwitterionic.

    • 
       (Carboxylic acid group)[1]
      
    • 
       (Piperazine nitrogen)[1][2][3]
      
  • Solubility Profile: "U-shaped" solubility curve. High solubility at acidic pH (<5) and basic pH (>9); minimum solubility near neutral pH (zwitterionic point).

    • Implication: Mobile phases must be acidic to maintain solubility and ensure protonation for ESI+ mode.

Internal Standard Strategy (The "Why"): We utilize a deuterium-labeled analog (Finafloxacin-d4 ), typically labeled on the piperazine ring.

  • Causality: Fluoroquinolones are prone to severe matrix effects (ion suppression) due to phospholipids in plasma. An analog IS (e.g., Ciprofloxacin) may elute at a different time, failing to experience the exact suppression event as the analyte. The d4-IS co-elutes, normalizing these effects perfectly.

Experimental Protocol

Reagents & Standards
  • Reference Standard: Finafloxacin HCl (>99% purity).

  • Internal Standard: Finafloxacin-d4 (isotopic purity >98%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[4][5]

  • Modifiers: Formic Acid (FA), Ammonium Formate (AmForm).

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen for high throughput. Acidified extraction solvent is critical to disrupt protein binding and ensure Finafloxacin solubility.

Workflow Diagram (Graphviz):

SamplePrep Sample Plasma Sample (50 µL) IS_Add Add IS (d4) (20 µL) Sample->IS_Add Precip Add ACN + 0.1% FA (200 µL) IS_Add->Precip Vortex Vortex (1 min) & Centrifuge (10k g) Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilute Dilute 1:1 with Water (0.1% FA) Supernatant->Dilute Inject Inject to LC-MS Dilute->Inject

Figure 1: Optimized Protein Precipitation Workflow. The dilution step (1:1 with water) is crucial to prevent "solvent shock" (peak fronting) when injecting high-organic supernatants onto an aqueous mobile phase.

Liquid Chromatography Conditions
  • Column: Phenomenex Kinetex C18 or Waters CORTECS T3 (2.1 x 50 mm, 1.7 µm).

    • Why: C18 provides robust retention for hydrophobic regions; T3 bonding technology prevents peak tailing caused by interaction with silanol groups (common with basic fluoroquinolones).

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: The Ammonium Formate buffers the pH to prevent shifts that could alter ionization efficiency.

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Event
0.0050.40Loading
0.5050.40Hold
3.00900.40Elution
4.00900.40Wash
4.1050.40Re-equilibration
6.0050.40Stop
Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[4][6]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Spray Voltage: 3500 V (Typical).

  • Temperature: 500°C.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)Mechanism
Finafloxacin 399.4

355.4Quantifier25Loss of

(-44)
Finafloxacin 399.4

381.4Qualifier20Loss of

(-18)
Finafloxacin 399.4

298.2Qualifier35Piperazine cleavage
Finafloxacin-d4 403.4

359.4Quantifier25Loss of

(IS)

Note: Transition energies must be optimized per instrument (e.g., Sciex vs. Thermo).

Method Validation Framework (FDA/ICH M10)

To ensure trustworthiness, the method must be validated against the following criteria.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Back-calculated standards within ±15% (±20% at LLOQ).
    
Matrix Effect & Recovery

We calculate the Matrix Factor (MF) using the d4-IS.



  • Requirement: The IS-normalized MF should be close to 1.0 with a CV <15% across 6 different lots of plasma (including lipemic and hemolyzed).

Carryover Check

Fluoroquinolones are notorious for sticking to stainless steel and injector ports.

  • Protocol: Inject an Upper Limit of Quantification (ULOQ) sample followed immediately by a Double Blank.

  • Limit: Carryover in the blank must be <20% of the LLOQ area.

  • Mitigation: Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid.

Troubleshooting & Optimization Logic

Method Optimization Decision Tree (Graphviz):

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing Carryover Carryover > 20% LLOQ Issue->Carryover LowSens Low Sensitivity Issue->LowSens Silanol Silanol Interaction? Tailing->Silanol Wash Needle Wash? Carryover->Wash Solubility Solubility Issue? LowSens->Solubility AddBuffer Increase AmForm (up to 5mM) Silanol->AddBuffer ChangeCol Switch to T3 or Phenyl-Hexyl Column Silanol->ChangeCol AggressiveWash Use ACN:MeOH:H2O:FA (50:25:25:0.5) Wash->AggressiveWash Acidify Ensure pH < 4.0 (Protonation) Solubility->Acidify

Figure 2: Troubleshooting logic for common Fluoroquinolone LC-MS/MS issues.

References

  • US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Patel, H., et al. (2011). Finafloxacin: A Novel Fluoroquinolone with Enhanced Activity at Acidic pH.[2][3] Antimicrobial Agents and Chemotherapy.[1][3][8] (Contextual grounding on Finafloxacin properties).

  • Phenomenex. (2022). Fluoroquinolone Antibiotics by LC-MS (TN-1094).[9] (Reference for C18/Kinetex column selection).

  • Vowles, D. T., et al. (2019). Finafloxacin Otic Suspension, 0.3% w/v - Product Monograph. Health Canada.

Sources

Application

Application Note: Preparation of Finafloxacin-d4 HCl Working Standard Solutions

Abstract & Scope This technical guide details the protocol for preparing Finafloxacin-d4 Hydrochloride working standard solutions. Finafloxacin (Xtoro™) is a novel fluoroquinolone antibiotic distinguished by its enhanced...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for preparing Finafloxacin-d4 Hydrochloride working standard solutions. Finafloxacin (Xtoro™) is a novel fluoroquinolone antibiotic distinguished by its enhanced activity in acidic environments (pH 5.0–6.0). Accurate quantification in biological matrices (plasma, urine, infected tissue) via LC-MS/MS requires a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, recovery losses, and ionization variability.

Critical Constraint: Finafloxacin exhibits pH-dependent solubility and significant photosensitivity. This protocol incorporates specific buffering and handling steps to prevent precipitation and photodegradation, ensuring the integrity of the analytical run.

Material Specifications & Chemical Identity

Before initiating the protocol, verify the Certificate of Analysis (CoA) for the specific lot of reference material.

ParameterFinafloxacin (Free Base)Finafloxacin-d4 HCl (Internal Standard)
CAS Number 209342-40-5N/A (Deuterated Analog)
Molecular Formula C₂₀H₁₉FN₄O₄C₂₀H₁₅D₄FN₄O₄ · HCl
Molecular Weight 398.39 g/mol ~438.87 g/mol (Salt form)*
Solubility Profile Slightly soluble in water (neutral); Soluble in DMSO; Soluble in acidic media.Same as parent; HCl salt improves aqueous solubility but requires acidic maintenance.
pKa pKa₁ ≈ 5.6 (COOH), pKa₂ ≈ 7.8 (N-basic)Isotope effect on pKa is negligible.
Storage -20°C, Protect from Light-20°C, Protect from Light, Desiccated

*Note: The MW of Finafloxacin-d4 HCl varies based on the specific position of deuteration and hydration state. Always use the MW from the vendor's CoA for calculations.

Critical Pre-Analytical Considerations

Photostability (Crucial)

Fluoroquinolones undergo rapid photodegradation (decarboxylation and defluorination) under UV/Visible light.

  • Requirement: All procedures must be performed under yellow (sodium vapor) light or low-light conditions.

  • Labware: Use amber borosilicate glass vials (Class A). If amber glassware is unavailable, wrap clear glassware in aluminum foil immediately.

Solubility & Adsorption

Finafloxacin is zwitterionic. At neutral pH (near isoelectric point), solubility is lowest (~0.125 mg/mL), increasing risk of precipitation.

  • Solvent Choice: Primary stocks should be prepared in DMSO or Methanol containing 0.1% Formic Acid . Avoid neutral water for stock solutions.

  • Adsorption: Fluoroquinolones can chelate with metal ions and adsorb to glass. Use silanized glass or high-quality polypropylene (PP) for low-concentration working solutions.

Protocol: Primary Stock Solution Preparation

Objective: Prepare a 1.0 mg/mL (free base equivalent) stock solution.

Calculation Logic (Salt Correction)

To weigh the correct amount of the HCl salt to achieve a specific free base concentration, use the following correction factor:



Example Calculation:

  • Target Conc: 1.0 mg/mL in 10 mL

  • Target Mass (Base): 10.0 mg

  • MW (Base): 398.39

  • MW (d4-HCl Salt): 438.87 (Hypothetical - check CoA)

  • Purity: 98.5%



Step-by-Step Procedure
  • Equilibration: Remove the Finafloxacin-d4 HCl vial from the freezer (-20°C) and allow it to equilibrate to room temperature in a desiccator (approx. 30 mins) to prevent condensation.

  • Weighing: Weigh approximately 11.2 mg (or calculated amount) of the salt into a 10 mL amber volumetric flask. Record the exact weight to 0.01 mg.

  • Dissolution:

    • Add approx. 6 mL of DMSO (Dimethyl sulfoxide).

    • Rationale: DMSO ensures complete solubilization of the salt form without pH adjustment issues.

    • Sonicate for 5 minutes. Ensure no visible particulates remain.

  • Dilution: Dilute to volume with DMSO. Cap and invert 10 times.

  • Storage: Aliquot into 1 mL amber cryovials. Store at -80°C.

    • Stability:[1][2][3][4] Stable for >6 months at -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol: Working Standard Solution Preparation

Objective: Prepare a working IS solution (e.g., 500 ng/mL) suitable for spiking into samples.

Solvent Strategy: The working solvent must be compatible with the initial mobile phase to prevent "solvent shock" and peak distortion.

  • Recommended Diluent: 50:50 Methanol:Water + 0.1% Formic Acid. (The acid maintains the molecule in a cationic, soluble state).

Dilution Scheme Workflow

DilutionScheme Stock Primary Stock 1.0 mg/mL (in DMSO) Inter Intermediate Std 10 µg/mL (in MeOH/H2O/FA) Stock->Inter Dilute 1:100 (100 µL Stock + 9.9 mL Diluent) Working Working IS Solution 500 ng/mL (in MeOH/H2O/FA) Inter->Working Dilute 1:20 (500 µL Inter + 9.5 mL Diluent) Sample Spiked Sample (Final Analysis) Working->Sample Spike Fixed Vol. (e.g., 50 µL into 200 µL Matrix)

Figure 1: Serial dilution workflow for Finafloxacin-d4 HCl. Note the transition from 100% organic (DMSO) to aqueous/organic mix.

Step-by-Step Procedure
  • Intermediate Solution (10 µg/mL):

    • Pipette 100 µL of the 1.0 mg/mL Stock into a 10 mL amber volumetric flask.

    • Dilute to volume with 50:50 Methanol:Water (0.1% Formic Acid) .

    • Vortex for 10 seconds.

  • Working Solution (500 ng/mL):

    • Pipette 500 µL of the Intermediate Solution into a 10 mL amber volumetric flask.

    • Dilute to volume with 50:50 Methanol:Water (0.1% Formic Acid) .

    • Vortex for 10 seconds.

  • Usage: Use fresh. If storage is necessary, store at 4°C for no more than 1 week in amber vials.

Quality Control & Troubleshooting

Isotopic Purity Check

Before using a new lot of IS for quantitation, verify it does not contain significant unlabeled Finafloxacin (M+0).

  • Inject a blank sample spiked only with the IS at the working concentration.

  • Monitor the transition for Finafloxacin (e.g., m/z 399.4 → fragment) and Finafloxacin-d4 (e.g., m/z 403.4 → fragment).

  • Acceptance Criteria: The response of the unlabeled analyte channel in the IS-only sample must be < 5% of the LLOQ response of the analyte.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low IS Response or Poor Precision CheckSol Check Solution Appearance: Precipitate? Start->CheckSol PrecipYes Yes: Solubility Issue CheckSol->PrecipYes Visible Particles PrecipNo No: Stability/MS Issue CheckSol->PrecipNo Clear Solution Action1 Action: Add 0.1% Formic Acid to Working Diluent PrecipYes->Action1 Action2 Action: Check Amber Vials (Light Degradation?) PrecipNo->Action2 Action3 Action: Check Adsorption (Switch to Polypropylene) Action2->Action3 If Light OK

Figure 2: Diagnostic logic for resolving internal standard instability or inconsistency.

References

  • FDA AccessData . Xtoro (Finafloxacin Otic Suspension) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • PubChem . Finafloxacin Hydrochloride Compound Summary. National Center for Biotechnology Information. [Link]

  • MerLion Pharmaceuticals . New Fluoroquinolone Finafloxacin HCl (FIN): Physicochemical Characteristics. [Link]

Sources

Method

Application Note: Targeted MRM Quantitation of Finafloxacin-d4 HCl in Positive Ion Mode

This guide outlines a high-sensitivity LC-MS/MS protocol for the quantitation of Finafloxacin and its internal standard, Finafloxacin-d4, in biological matrices. Abstract This protocol details the development and validat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-sensitivity LC-MS/MS protocol for the quantitation of Finafloxacin and its internal standard, Finafloxacin-d4, in biological matrices.

Abstract

This protocol details the development and validation of a bioanalytical method for Finafloxacin , a novel 8-cyano-fluoroquinolone, using Finafloxacin-d4 HCl as a stable isotope-labeled internal standard (SIL-IS). Unlike earlier fluoroquinolones, Finafloxacin exhibits enhanced activity in acidic environments (pH 5.0–6.0).[1] This method utilizes LC-ESI-MS/MS in positive ion mode, leveraging specific fragmentation pathways—primarily decarboxylation and dehydration—to ensure high specificity against complex biological backgrounds.

Compound Characterization & Mechanistic Logic

Physicochemical Properties
PropertyAnalyte: FinafloxacinInternal Standard: Finafloxacin-d4
CAS Registry 209342-40-5N/A (Custom Synthesis)
Formula C₂₀H₁₉FN₄O₄C₂₀H₁₅D₄FN₄O₄
Molecular Weight 398.39 g/mol 402.41 g/mol
Monoisotopic Mass 398.14402.17
Precursor Ion [M+H]⁺ m/z 399.1 m/z 403.1
pKa pKa₁ ≈ 5.6 (COOH), pKa₂ ≈ 7.8 (N-basic)Similar to analyte
LogP ~1.2 (Slightly lipophilic)Similar to analyte
Fragmentation Pathway (ESI+)

Fluoroquinolones follow a predictable fragmentation pattern in collision-induced dissociation (CID). The 8-cyano group and the bulky 7-pyrrolo-oxazinyl side chain of Finafloxacin dictate its unique spectral signature.

  • Primary Transition (Quantifier): Loss of the carboxylic acid group as CO₂ (neutral loss of 44 Da). This is the most stable and abundant transition for fluoroquinolones.

  • Secondary Transition (Qualifier): Loss of a water molecule (neutral loss of 18 Da) from the carboxylic moiety.

  • Tertiary Transition (Structural): Cleavage of the C7-amine side chain (pyrrolo-oxazine ring).

Assumption for d4-Labeling: Commercial Finafloxacin-d4 is typically labeled on the pyrrolo-oxazine side chain or the cyclopropyl ring . The transitions selected below (Loss of CO₂ and H₂O) preserve the core structure and the side chain, ensuring the deuterium label is retained in the product ion.

Fragmentation cluster_legend Legend Parent Precursor Ion [M+H]+ = 399.1 LossH2O Dehydration [M+H - H2O]+ m/z 381.1 Parent->LossH2O -18 Da LossCO2 Decarboxylation [M+H - CO2]+ m/z 355.1 (Quantifier) Parent->LossCO2 -44 Da Core Side Chain Cleavage [Core Fragment]+ m/z ~272.1 Parent->Core -127 Da (Side Chain) key Blue: Parent | Green: Primary Product | Red: Secondary Product

Figure 1: Proposed fragmentation pathway for Finafloxacin in ESI+ mode.

MRM Transition Parameters

The following transitions are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 5500/6500 or Waters Xevo TQ-S).

Table 1: Optimized MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleDP (V)CE (eV)CXP (V)*
Finafloxacin 399.1 355.1 Quantifier 803512
399.1381.1Qualifier 1802810
399.1272.1Qualifier 2804515
Finafloxacin-d4 403.1 359.1 Quantifier 803512
403.1385.1Qualifier802810

*Note: DP (Declustering Potential), CE (Collision Energy), and CXP (Cell Exit Potential) are instrument-dependent. Values listed are typical starting points for Sciex platforms.

Experimental Protocol

Reagents & Materials[3][4][5][6]
  • Standards: Finafloxacin HCl (>98% purity), Finafloxacin-d4 HCl (Isotopic purity >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma or simulated lung fluid (depending on application).

Stock Solution Preparation
  • Stock A (Finafloxacin): Dissolve 1.0 mg in 1 mL of MeOH:DMSO (50:50 v/v) . Finafloxacin is slightly soluble in pure water; DMSO ensures complete solubilization. Store at -20°C.

  • Stock B (IS - Finafloxacin-d4): Dissolve 1.0 mg in 1 mL of MeOH. Store at -20°C.

  • Working Standard: Dilute Stock A with 50% Methanol to create a calibration curve (e.g., 1.0 – 1000 ng/mL).

  • Working IS: Dilute Stock B to a fixed concentration (e.g., 50 ng/mL) in ACN.

Sample Preparation (Protein Precipitation)

This method uses "Crash & Shoot" for high throughput, suitable for plasma PK studies.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 200 µL of Working IS (in 100% ACN) to the sample.

    • Rationale: The high organic content precipitates proteins while adding the internal standard.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water .

    • Rationale: Diluting the organic supernatant with aqueous buffer improves peak shape on the C18 column by reducing "solvent effect."

LC-MS/MS Conditions
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters Atlantis dC18 (2.1 x 100 mm, 3 µm) or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

    • Why: dC18 is excellent for polar retention, crucial for fluoroquinolones which can tail on standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2–5 µL.

Gradient Program:

Time (min) %B Description
0.0 5 Initial Hold
0.5 5 Loading
3.0 90 Elution Gradient
3.5 90 Wash
3.6 5 Re-equilibration

| 5.0 | 5 | End of Run |

Method Validation & Troubleshooting

Linearity & Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x².

  • LLOQ: Expected signal-to-noise (S/N) > 10 at 1.0 ng/mL.

Common Issues & Solutions
  • Carryover: Fluoroquinolones are "sticky." Use a needle wash of 50:25:25 ACN:MeOH:H₂O with 0.5% Formic Acid .

  • Peak Tailing: If observed, add 5 mM Ammonium Formate to Mobile Phase A. This masks free silanols on the column.

  • Metal Chelation: Finafloxacin can chelate with iron/steel in the LC system. If sensitivity drops, passivate the system with 0.1% EDTA or use PEEK tubing where possible.

Workflow Diagram

Workflow Sample Plasma Sample (50 µL) Precip Protein Precipitation + 200 µL ACN (with IS) Sample->Precip Centrifuge Centrifuge 14,000 g, 10 min Precip->Centrifuge Dilution Dilution 1:1 with 0.1% FA/H2O Centrifuge->Dilution LC UHPLC Separation Atlantis dC18 Column Dilution->LC MS MS/MS Detection ESI+ MRM 399.1 -> 355.1 LC->MS

Figure 2: Sample preparation and analytical workflow.

References

  • FDA Labeling . XTORO (finafloxacin otic suspension) Prescribing Information. U.S. Food and Drug Administration.[2][3] Link

  • Stass, H., et al. (2013). Pharmacokinetics, Safety, and Tolerability of Finafloxacin. Antimicrobial Agents and Chemotherapy.[4][5][6][7][8] Link

  • Veach, B., et al. (2017). LC/MS/MS Determination of Fluoroquinolones in Honey. FDA Laboratory Information Bulletin 4389. Link

  • Waters Corporation . Determination of Fluoroquinolones in Beef Kidney by LC-MS/MS. Application Note. Link

  • PubChem . Finafloxacin Hydrochloride Compound Summary. National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low recovery of Finafloxacin-d4 HCl in bioanalysis

Technical Support Center: Bioanalysis of Finafloxacin-d4 HCl Topic: Troubleshooting Low Recovery in LC-MS/MS Bioanalysis Product: Finafloxacin-d4 HCl (Internal Standard) Document ID: TS-FIN-D4-001[1][2][3] Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalysis of Finafloxacin-d4 HCl

Topic: Troubleshooting Low Recovery in LC-MS/MS Bioanalysis Product: Finafloxacin-d4 HCl (Internal Standard) Document ID: TS-FIN-D4-001[1][2][3]

Introduction: The Zwitterion Challenge

Welcome to the Technical Support Center. If you are experiencing low recovery or high variation with Finafloxacin-d4 HCl, you are likely battling the inherent physicochemical complexity of fluoroquinolones (FQs).[1][3]

Finafloxacin is a zwitterionic "chameleon."[1][3] Its solubility and adsorption behaviors change drastically with pH.[1][2][3] Furthermore, as a fluoroquinolone, it has a high affinity for polyvalent metal cations (chelation).[1][2][3] When using the deuterated HCl salt (Finafloxacin-d4 HCl) as an Internal Standard (IS), "low recovery" is rarely a mass spec sensitivity issue—it is almost always a solubility or extraction efficiency failure.[1][3]

This guide moves beyond generic advice to address the specific molecular behaviors of Finafloxacin.

Module 1: Physicochemical Root Cause Analysis

Before altering your protocol, identify which mechanism is driving your loss.[2][3]

MechanismThe "Invisible" CauseSymptom
Solubility (pH) Finafloxacin has a pI (isoelectric point) near pH 6.8–7.[1][2]2. At this neutral pH, it is least soluble and precipitates.[1][2][3]Low recovery in neutral extraction buffers; clogging of SPE cartridges.[3]
Chelation The 3-carboxyl and 4-keto groups bind avidly to

,

,

, and

.[1][2]
Signal loss varies between glass (high metal) and plastic; "ghost" peaks; tailing.[2]
Adsorption FQs bind to unmodified silica (glass) and certain plastics via hydrophobic and ionic interactions.[1][2]Signal loss is worse at low concentrations (IS is usually fixed, but low spikes suffer).[2][3]
Salt Form You are using the HCl salt .[1][3] It dissociates in water but may precipitate in 100% organic solvents (ACN/MeOH).[1][2]Inconsistent IS response during stock preparation or protein precipitation.[3]

Module 2: Troubleshooting Workflow (Decision Tree)

Use this logic flow to isolate the problem.

Troubleshooting Start Issue: Low Finafloxacin-d4 Recovery CheckStock 1. Check Stock Solution Is it clear? Is solvent >50% Aqueous? Start->CheckStock StockBad Precipitation detected. Action: Reconstitute in 50:50 Water:MeOH + 0.1% Formic Acid CheckStock->StockBad No StockGood 2. Check Extraction pH Is extraction pH near 7.0? CheckStock->StockGood Yes pHBad Solubility Minimum (pI). Action: Acidify sample to pH < 4.0 or Basify to pH > 9.0 StockGood->pHBad Yes pHGood 3. Check Labware/Reagents Using glass vials or metal needles? StockGood->pHGood No Chelation Chelation/Adsorption Risk. Action: Add EDTA to buffer; Switch to Polypropylene (PP) pHGood->Chelation Yes Matrix 4. Matrix Effect? Action: Check Phospholipid removal pHGood->Matrix No

Figure 1: Systematic troubleshooting decision tree for Finafloxacin-d4 HCl recovery issues.

Module 3: Critical FAQs & Protocols

Q1: My IS response drops significantly after Protein Precipitation (PPT). Why?

The Causality: You likely precipitated the plasma with 100% Acetonitrile (ACN) or Methanol.

  • Salt Crash: Finafloxacin-d4 is an HCl salt.[1][2][3] It is highly soluble in water but poorly soluble in pure organic solvents.[1][3] When you hit the plasma with 100% ACN, the IS may co-precipitate with the proteins before it equilibrates.[2][3]

  • Entrapment: If the plasma pH is neutral, the drug is in its zwitterionic (insoluble) form and gets trapped inside the protein pellet.[3]

The Fix: Acidic Assisted PPT Modify your precipitation agent to ensure the drug remains soluble (cationic form) and releases from the protein.[3]

Protocol:

  • Sample: 50 µL Plasma.

  • IS Spiking: Add IS in 50:50 Water:MeOH (avoid 100% organic IS working solutions).

  • Precipitation: Add 150 µL of Acetonitrile containing 1% Formic Acid .

    • Why? The acid drives the pH down (protonating the amine), ensuring the Finafloxacin stays in the supernatant while proteins crash out.[3]

  • Vortex/Centrifuge: Vortex 2 min; Centrifuge 4000g for 10 min.

Q2: I see high variability and "tailing" peaks. Is it the column?

The Causality: It is likely Chelation .[3] Stainless steel LC components and column frits contain iron.[1][2][3] Finafloxacin binds to iron, causing peak broadening (tailing) and irreversible loss (low recovery).[1][2]

The Fix: Chelation Suppression Strategy You must introduce a "sacrificial" chelator or remove the metal source.[3]

Protocol:

  • Mobile Phase Additive: Add 5–10 µM EDTA (disodium salt) or 0.1% Phosphoric Acid to Mobile Phase A (Water).[1][2]

    • Note: Phosphoric acid is excellent for peak shape but suppresses MS ionization slightly.[1][3] EDTA is preferred for MS sensitivity if used sparingly.[3]

  • System Passivation: If you cannot add EDTA, flush your LC system with 0.1% Phosphoric Acid / 50% MeOH overnight to "passivate" active metal sites.[1][2][3]

  • Column Choice: Use a column with "hybrid" particles (e.g., Waters BEH or Agilent Poroshell) rather than pure silica, which has fewer free silanols.[1][2][3]

Q3: Should I use LLE (Liquid-Liquid Extraction) or SPE?

Recommendation: Avoid LLE. Use Mixed-Mode SPE.

  • Why not LLE? Finafloxacin is too polar (zwitterionic).[1][2] It extracts poorly into MTBE or Hexane/Ethyl Acetate unless you use toxic chlorinated solvents or ion-pairing agents.[2][3]

  • Why SPE? Mixed-mode Cation Exchange (MCX) is the "Gold Standard" for fluoroquinolones.[1][3]

Optimized MCX SPE Protocol:

StepSolvent/BufferMechanistic Reason
Condition MeOH then WaterActivate sorbent.[1][2][3]
Load Sample + 2% Formic Acid (aq) Acidifies Finafloxacin (

), making it positively charged (

) to bind to the cation exchange sorbent.[1][2]
Wash 1 2% Formic Acid (aq)Removes proteins/salts.[1][2] Drug stays bound via ionic interaction.[2][3]
Wash 2 MethanolRemoves hydrophobic interferences (phospholipids).[1][2] Drug stays bound ionically.[1][2][3]
Elute 5% Ammonium Hydroxide in MeOH High pH neutralizes the drug's positive charge and the sorbent, breaking the ionic bond and releasing the drug.[3]

Module 4: Stability & Handling

Q4: Is Finafloxacin-d4 light sensitive? Yes. Fluoroquinolones undergo photodegradation (defluorination).[1][2]

  • Protocol: Perform all extractions under yellow (sodium vapor) light or wrap vials in aluminum foil. Use amber glassware for stock solutions.[2][3]

Q5: Can I use glass vials for the autosampler? Risk: High.

  • FQs bind to the silanol groups on glass surfaces (Non-Specific Binding - NSB).[2][3]

  • Solution: Use Polypropylene (PP) vials or "Silanized" glass vials.[1][2] If you must use standard glass, ensure your reconstitution solvent contains at least 20% organic or 0.1% acid to minimize adsorption.[1][2][3]

References

  • Chemical Structure & Properties

    • Source: PubChem.[2][3] "Finafloxacin."[1][2][3][4][5][6][7][8] National Library of Medicine.[3]

    • URL:[Link][2]

  • Fluoroquinolone Bioanalysis (Chelation & Adsorption)

    • Source: Ross, D. et al. "Troubleshooting Recovery Issues in the Bioanalysis of Fluoroquinolones."[3] Journal of Chromatography B, 2015.[2]

    • Context: Discusses the necessity of EDTA and acidic extraction for FQs.
  • Zwitterionic Extraction Strategies

    • Source: Waters Corporation.[2][3] "Oasis MCX Extraction Protocol for Basic Drugs."

    • URL:[Link][2]

  • Internal Standard Handling (Deuterated Standards)

    • Source: FDA Bioanalytical Method Validation Guidance for Industry (2018).[2]

    • URL:[Link][2]

Sources

Optimization

Technical Support Center: A Guide to Minimizing Matrix Effects for Finafloxacin-d4 Quantification in Urine by LC-MS/MS

Welcome to the technical support resource for the bioanalysis of Finafloxacin-d4 in urine samples. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalysis of Finafloxacin-d4 in urine samples. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantitative analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Our focus is to provide in-depth, practical solutions to a common and critical challenge: the urine matrix effect.

The accuracy and reliability of your data depend on successfully mitigating the interference from endogenous components in urine. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop robust, self-validating analytical methods.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental concepts of matrix effects in the context of Finafloxacin-d4 analysis in urine.

Q1: What exactly are "matrix effects," and why is urine such a challenging matrix for LC-MS/MS analysis?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of electrospray ionization (ESI) mass spectrometry, this interference can lead to two primary outcomes:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte (Finafloxacin) and its internal standard (Finafloxacin-d4) for ionization, reducing the signal intensity.[2]

  • Ion Enhancement: A less common phenomenon where matrix components can, under certain conditions, increase the ionization efficiency of the analyte.

Urine is a notoriously difficult biological matrix due to its high variability and complexity.[3] Its composition changes drastically based on diet, hydration, and individual metabolism. Key interfering components include:

  • High Salt Concentrations: Urea, creatinine, and various inorganic salts can alter the droplet formation and evaporation process in the ESI source.[3]

  • Endogenous Metabolites: A vast number of small molecules can co-elute with the target analyte, causing direct competition for ionization.

  • Pigments: Compounds like urochrome can interfere with the analysis.

This variability means that a method developed on one urine sample may not perform identically on another, making robust sample preparation essential for accurate quantification.[3][4]

Q2: I'm using Finafloxacin-d4, a deuterated internal standard. Isn't that supposed to completely eliminate matrix effects?

The use of a stable isotope-labeled internal standard (SIL-IS), such as Finafloxacin-d4, is considered the gold standard for mitigating matrix effects, and for good reason.[1] Since a deuterated standard is chemically almost identical to the analyte, it exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[1][5] By calculating the ratio of the analyte signal to the internal standard signal, variations in instrument response and matrix effects are normalized, leading to more accurate and precise results.[1][6]

However, it is not a perfect solution. A key limitation is the "isotope effect." The replacement of hydrogen with the heavier deuterium atom can sometimes cause a slight change in the molecule's physicochemical properties, leading to a small shift in chromatographic retention time.[1] If this shift causes the analyte and the internal standard to elute in a region of rapidly changing ion suppression, they will experience differential matrix effects, and the ratio will no longer be constant, leading to inaccurate quantification.[1][7]

Key considerations for your Finafloxacin-d4 internal standard include:

  • Isotopic Purity: The standard should have high isotopic enrichment (ideally ≥98%) to minimize any contribution from unlabeled analyte.[1][6]

  • Position of Deuteration: Deuterium atoms must be on stable positions within the molecule to prevent H/D exchange with the solvent or matrix.[1]

Q3: What specific properties of Finafloxacin and its metabolites should I consider during method development?

Understanding the analyte's chemistry is crucial for designing effective extraction and chromatography methods.

  • Finafloxacin Chemistry: Finafloxacin is a zwitterionic fluoroquinolone antibiotic.[8] A unique and critical property is its increased antibacterial activity and distinct behavior in acidic environments (pH 5.0–6.0).[8][9][10] This pH-dependent characteristic is a powerful tool that can be leveraged during sample preparation, particularly for LLE and SPE, to achieve selective extraction.

  • Metabolism and Excretion: Like many drugs, Finafloxacin and its metabolites are often conjugated in the body to form more water-soluble glucuronide or sulfate derivatives before being excreted in urine.[11][12] For accurate quantification of the total drug, a hydrolysis step (typically using a β-glucuronidase enzyme) is often required to cleave these conjugates and convert the metabolites back to their "free" form.[11][12] This hydrolysis step adds enzymes (proteins) to the sample, which must be removed during cleanup to prevent further matrix effects and instrument contamination.[12]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a structured approach to troubleshooting matrix effects, from simple dilution to advanced sample preparation and chromatography.

Q4: I'm observing high variability and poor accuracy in my results. What is the simplest first step to diagnose and potentially solve the issue?

Strategy: Dilute-and-Shoot

Before implementing complex extraction protocols, always assess the impact of simple dilution. This approach, often called "dilute-and-shoot," reduces the concentration of interfering matrix components relative to your analyte.[13]

Principle of Causality: By diluting the urine sample (e.g., 10-fold or more) with the initial mobile phase or a suitable buffer, you lower the absolute amount of salts, urea, and other endogenous molecules injected into the LC-MS/MS system. This reduces competition in the ion source, which can significantly lessen ion suppression.[14]

  • Sample Preparation: Thaw and vortex a pooled urine sample.

  • Hydrolysis (if required): If measuring total Finafloxacin, perform enzymatic hydrolysis according to your established procedure.

  • Centrifugation: Centrifuge the urine at >10,000 x g for 10 minutes to pellet any particulates.[15]

  • Dilution Series: Create a series of dilutions of the supernatant (e.g., 1:5, 1:10, 1:20, 1:50) using 0.1% formic acid in water or your initial mobile phase.

  • Spiking: Spike the diluted samples with a known concentration of Finafloxacin and Finafloxacin-d4.

  • Injection: Inject the samples and analyze the signal response and analyte/IS ratio.

Interpretation: If the analyte/IS area ratio stabilizes and accuracy improves at a specific dilution factor, and you still have sufficient sensitivity, a simple dilute-and-shoot method may be viable. However, this method often fails for trace-level quantification where the signal is diluted below the limit of detection.[12]

cluster_workflow Dilute-and-Shoot Workflow A Urine Sample B Optional: Enzymatic Hydrolysis A->B C Centrifuge to Remove Particulates B->C D Dilute Supernatant (e.g., 1:10 with Mobile Phase A) C->D E Add Internal Standard (Finafloxacin-d4) D->E F Vortex & Inject into LC-MS/MS E->F

Caption: A simple workflow for the Dilute-and-Shoot method.

Q5: Dilution resulted in a loss of sensitivity. What are the most effective sample cleanup techniques to remove interferences while concentrating my analyte?

When dilution is insufficient, a more rigorous sample cleanup is necessary. The two primary techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both aim to selectively isolate the analyte from the bulk of the matrix.[2][16]

Principle of Causality: LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent). By adjusting the pH of the urine sample, you can change the charge state of Finafloxacin, making it more soluble in the organic phase and leaving polar interferences (like salts and urea) behind in the aqueous phase.[16] Given Finafloxacin's properties, adjusting the pH to be acidic should enhance its extraction into a suitable organic solvent.

  • Sample Preparation: Take 1 mL of centrifuged urine supernatant.

  • pH Adjustment: Adjust the sample pH to ~4.5 by adding a small volume of a suitable buffer (e.g., acetate buffer). This protonates the molecule, increasing its affinity for the organic phase.

  • Internal Standard: Add the Finafloxacin-d4 internal standard.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Vortex and inject into the LC-MS/MS system.

Principle of Causality: SPE uses a solid sorbent packed into a cartridge or well plate to retain the analyte based on specific chemical interactions (e.g., hydrophobic, ion-exchange). Interfering matrix components that do not interact with the sorbent are washed away. The analyte is then eluted with a small volume of a strong solvent.[17] This provides both cleanup and concentration. For fluoroquinolones, mixed-mode sorbents (combining reversed-phase and ion-exchange) or hydrophilic-lipophilic balanced (HLB) polymers are often effective.[3][16][18]

  • Sample Preparation: Dilute 1 mL of centrifuged urine supernatant 1:1 with 2% phosphoric acid in water. This ensures the analyte is positively charged for retention on the cation exchange sorbent. Add the Finafloxacin-d4 internal standard.

  • Sorbent Conditioning: Condition the SPE cartridge (e.g., a polymeric mixed-mode strong cation exchange sorbent) with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetic acid to remove salts and other highly polar interferences.

  • Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the Finafloxacin and Finafloxacin-d4 with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) L1 Urine + IS L2 Adjust pH (Acidic) L1->L2 L3 Add Organic Solvent L2->L3 L4 Vortex & Centrifuge L3->L4 L5 Collect Organic Layer L4->L5 L6 Evaporate & Reconstitute L5->L6 S1 Urine + IS (pH Adjusted) S3 Load Sample S1->S3 S2 Condition Sorbent S2->S3 S4 Wash (Interferences Out) S3->S4 S5 Elute Analyte S4->S5 S6 Evaporate & Reconstitute S5->S6

Caption: Comparison of LLE and SPE sample preparation workflows.

Q6: I've implemented SPE, but I'm still observing interference. Can I improve my results by changing my chromatography?

Strategy: Orthogonal Chromatography with HILIC

If co-eluting interferences persist after cleanup, your next step is to improve chromatographic separation. If you are using standard reversed-phase (RP) chromatography, an orthogonal technique like Hydrophilic Interaction Chromatography (HILIC) can provide a completely different selectivity profile.

Principle of Causality: RP-LC separates analytes based on hydrophobicity. In contrast, HILIC uses a polar stationary phase and a high-organic mobile phase to separate compounds based on their polarity.[19] Polar compounds, which are poorly retained in RP-LC and often elute early with matrix interferences, are well-retained in HILIC.[20] This allows for the separation of Finafloxacin from different sets of endogenous compounds than in an RP system, potentially moving it away from the region of ion suppression.[20][21] Furthermore, the high organic content of the mobile phase used in HILIC often promotes more efficient desolvation in the ESI source, which can lead to a significant enhancement in MS sensitivity.[19][22]

Implementation Steps:

  • Column Selection: Choose a HILIC column (e.g., bare silica, diol, or zwitterionic phase).

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) to facilitate partitioning and improve peak shape.

  • Gradient: A typical gradient starts with high organic content and decreases over time to elute more polar compounds.[19]

  • Reconstitution Solvent: Critically, the sample extract must be reconstituted in a solvent compatible with the initial mobile phase (i.e., high organic content) to ensure good peak shape.

Q7: How can I definitively measure the degree of matrix effect in my final method?

Method: Post-Extraction Addition Experiment

To validate your method and satisfy regulatory expectations, you must quantitatively assess the matrix effect. The standard approach is the post-extraction addition experiment.[23]

Principle of Causality: This experiment compares the response of an analyte spiked into a blank, extracted matrix with the response of the same amount of analyte spiked into a clean solvent. This directly measures how much the residual matrix components are suppressing or enhancing the signal.[23]

  • Prepare Two Sets of Samples:

    • Set A (Matrix): Extract at least 5-6 different lots of blank urine using your final, optimized sample preparation method. After the final evaporation step, reconstitute the dried extracts with a solution containing a known concentration of Finafloxacin and Finafloxacin-d4 (e.g., your medium QC level).

    • Set B (Neat Solution): Prepare a set of "neat" standards by adding the same spiking solution used for Set A to the final reconstitution solvent.

  • Analysis: Inject and analyze all samples from both sets.

  • Calculation: Calculate the Matrix Effect Factor (MEF) for each lot of urine:

    MEF (%) = (Mean Peak Area in Set A / Mean Peak Area in Set B) x 100

Interpretation of Results:

  • MEF = 100%: No matrix effect.

  • MEF < 100%: Ion suppression is occurring. For example, an MEF of 70% indicates a 30% signal loss due to the matrix.[23]

  • MEF > 100%: Ion enhancement is occurring.[24]

The variability of the MEF across different urine lots is also critical. Low variability indicates a robust and reliable method.

Part 3: Summary of Strategies

Choosing the right strategy involves balancing the need for cleanliness with throughput and sensitivity requirements. The following table summarizes the approaches discussed.

StrategyEffectiveness in Matrix RemovalThroughput / ComplexityCostImpact on SensitivityTypical Recovery
Dilute-and-Shoot Low to ModerateVery High / Very LowVery LowNegative (Dilutes Analyte)N/A
Liquid-Liquid Extraction (LLE) Moderate to HighModerate / ModerateLowPositive (Concentrates Analyte)70-95%
Solid-Phase Extraction (SPE) High to Very HighLow to Moderate / HighHighPositive (Concentrates Analyte)>85%[17][25]
HILIC Chromatography N/A (Separation-based)Same as RP-LCModeratePotentially PositiveN/A

References

  • Current time information in New York, NY, US. (n.d.). Google.
  • Schlittenbauer, L., Seiwert, B., & Reemtsma, T. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Toxichem Krimtech, 90(2), 99-106. Available from: [Link]

  • Cenci, L., et al. (2021). NanoMIP-Based Solid Phase Extraction of Fluoroquinolones from Human Urine: A Proof-of-Concept Study. MDPI. Available from: [Link]

  • Schlittenbauer, L., Seiwert, B., & Reemtsma, T. (2015). Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1415, 63-71. Available from: [Link]

  • Schlittenbauer, L., et al. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. ResearchGate. Available from: [Link]

  • Mishra, V., Sharma, J., & Shukla, S. (2008). Study For The Development Of Isolation And Clean Up Process By Using Solid Phase Extraction (SPE) For Fluoroquinolones And Cephalosporins Antibiotic Drugs From Forensic Samples. The Internet Journal of Forensic Science, 3(2). Available from: [Link]

  • AlcaScante. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Cenci, L., et al. (2021). NanoMIP-Based Solid Phase Extraction of Fluoroquinolones from Human Urine: A Proof-of-Concept Study. ResearchGate. Available from: [Link]

  • SCIEX. (2023). What is matrix effect and how is it quantified? Retrieved from [Link]

  • van den Berg, M., et al. (2021). Recovery and matrix effect of deuterated internal standards in human CSF. ResearchGate. Available from: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Kohler, I., Derks, R. J. E., & Giera, M. (2016). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. LCGC Europe. Available from: [Link]

  • Liu, A., et al. (2011). Analysis of polar metabolites by hydrophilic interaction chromatography--MS/MS. Bioanalysis, 3(8), 841-54. Available from: [Link]

  • CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Retrieved from [Link]

  • DergiPark. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Retrieved from [Link]

  • Biotage. (2025). Bioanalytical sample preparation. Retrieved from [Link]

  • Gika, H. G., et al. (2007). Hydrophilic Interaction Chromatography for Mass Spectrometric Metabonomic Studies of Urine. Analytical Chemistry, 79(21), 8152-8161. Available from: [Link]

  • Federal Aviation Administration. (n.d.). A Comprehensive Drug Screening Procedure for Urine Using HPLC, TLC, and Mass Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Aliouche, H. (2019). Hydrophilic Interaction Chromatography Applications. News-Medical.Net. Available from: [Link]

  • LCGC International. (2020). Urine Analysis: The Good, the Bad, and the Ugly. Retrieved from [Link]

  • ResearchGate. (2025). Solid-phase extraction and HPLC determination of fluoroquinolones in surface waters. Retrieved from [Link]

  • Castro, R. S., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Omega. Available from: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. Available from: [Link]

  • Merdian Health. (2019). Finafloxacin Otic Suspension, 0.3% w/v. Retrieved from [Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Cardoso, E. M., et al. (2020). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 44(8), 868-876. Available from: [Link]

  • Hewavitharana, A. K., et al. (2015). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Bioanalysis, 7(15), 1895-1909. Available from: [Link]

  • LCGC International. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Finafloxacin. Retrieved from [Link]

  • Gulyás, D., & Spengler, G. (2021). Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline. MDPI. Available from: [Link]

  • ResearchGate. (2025). Supramolecular Solvent Based Liquid-Liquid Microextraction for Preconcentration of Selected Fluoroquinolone Antibiotics in Environmental Water Sample Prior to High Performance Liquid Chromatographic Determination. Retrieved from [Link]

  • Paukner, S., et al. (2018). Finafloxacin overcomes Burkholderia pseudomallei efflux-mediated fluoroquinolone resistance. Journal of Antimicrobial Chemotherapy, 73(10), 2886-2888. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Development of homogeneous liquid–liquid extraction combined with dispersive liquid–liquid microextraction based on solidification of floating droplets of a ternary component deep eutectic solvent for the analysis of antibiotic residues in sausage samples prior to ion mobility spectrometry. Retrieved from [Link]

  • RxList. (2014). Xtoro (Finafloxacin Otic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Ofloxacin, Norfloxacin, and Ciprofloxacin in Sewage by Selective Solid-Phase Extraction, Liquid Chromatography with Fluorescence Detection, and Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Troubleshooting

reducing carryover of Finafloxacin-d4 HCl in autosamplers

Technical Support Center: Finafloxacin-d4 HCl Carryover Mitigation Overview: The "Sticky" Standard Problem Subject: Reducing Autosampler Carryover of Finafloxacin-d4 HCl Applicability: LC-MS/MS Quantitative Bioanalysis (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Finafloxacin-d4 HCl Carryover Mitigation

Overview: The "Sticky" Standard Problem

Subject: Reducing Autosampler Carryover of Finafloxacin-d4 HCl Applicability: LC-MS/MS Quantitative Bioanalysis (PK/PD Studies) Chemical Profile: Fluoroquinolone (Zwitterionic, Metal-Chelating)

Welcome to the Advanced Troubleshooting Hub. You are likely here because you are observing Finafloxacin-d4 (the Internal Standard) appearing in your double blanks or low-concentration samples after a high-concentration injection.

In fluoroquinolone analysis, carryover is rarely just "residual liquid." It is a chemical attachment problem driven by two mechanisms: Hydrophobic Adsorption and Metal Chelation . Finafloxacin-d4 HCl, with its specific zwitterionic character (pKa₁ ≈ 5.6, pKa₂ ≈ 7.8), is particularly prone to binding to stainless steel surfaces and rotor seals.

This guide moves beyond generic "wash it more" advice. We will engineer a solution based on the physicochemical properties of the molecule.

Module 1: Diagnostic Workflow

Before tearing down your hardware, confirm the type of carryover. Use this logic flow to distinguish between system adsorption, column retention, and contamination.

CarryoverDiagnosis Start Start: Observe Peak in Blank Step1 Inj 1: High Std Inj 2: Mobile Phase Blank (No Needle Wash) Start->Step1 Decision1 Is Peak Present? Step1->Decision1 ColCarryover Column Carryover (Retained on Stat. Phase) Decision1->ColCarryover  If peak shape is broad   No No Decision1->No  Clean   Yes Yes Decision1->Yes  Suspect   Step2 Inj 3: High Std Inj 4: Blank (With Needle Wash) Decision2 Peak Reduced? Step2->Decision2 Decision2->No Decision2->Yes AS_Adsorption Autosampler Adsorption (Needle/Loop/Valve) Contamination System Contamination (Mobile Phase/Infusion) No->Contamination Yes->Step2 Yes->AS_Adsorption

Figure 1: Decision tree for isolating the source of carryover. "AS" denotes Autosampler.

Module 2: The Chemistry of Removal (Wash Solvents)

Finafloxacin is a fluoroquinolone.[1][2][3][4] Standard washes often fail because they do not address the ionic bridging between the molecule and metal surfaces.

The Solubility Paradox

Finafloxacin exhibits pH-dependent solubility.

  • pH 7.0: ~5.5 mg/mL (Zwitterionic/Anionic mix)

  • pH 4.5: ~1.9 mg/mL (Approaching insolubility near pKa₁)

  • pH < 2.0: High solubility (Cationic)

Critical Error: Many labs use a generic "Weak Wash" of Water:MeOH (50:50). At neutral pH, Finafloxacin can precipitate or adsorb if the organic content isn't high enough.

Optimized Wash Configuration

Replace your standard washes with this "Chelation-Breaking" protocol.

ParameterRecommended CompositionMechanism of Action
Weak Wash (R1) Water:Acetonitrile (90:10) + 0.1% NH₄OH Solubilization: The basic pH (> pKa₂) ensures the molecule is anionic and highly soluble in water, preventing precipitation in the aqueous phase.
Strong Wash (R2) ACN:MeOH:IPA:Water (40:30:20:10) + 0.2% Formic Acid Desorption: The acid (protons) competes with metal ions (Fe/Al) on steel surfaces, breaking the chelation bond. The "Chaos Mix" of solvents disrupts hydrophobic interactions.
Dipping Time > 300 ms Allows diffusion of the solvent into the micropores of the needle coating.

Expert Tip: If you are using a stainless steel needle, the Formic Acid in the Strong Wash is non-negotiable. It protonates the surface silanols and the drug, repelling them from each other.

Module 3: Hardware & Surface Passivation

If solvent optimization yields insufficient reduction (< 20% of LLOQ), the issue is likely physical adsorption to the flow path.

The "Steel Trap" (Chelation)

Fluoroquinolones bind avidly to iron oxide layers in stainless steel.

  • Solution: Switch to PEEK (Polyether ether ketone) or Ceramic needles if your autosampler supports it.

  • Alternative: If you must use steel, passivate the system by injecting 100 µL of 50 mM Medronic Acid (or EDTA) periodically. This "sacrificial" chelator binds to the active metal sites, blocking Finafloxacin from attaching.

Rotor Seal Material

Standard Vespel rotor seals can act as a sponge for hydrophobic compounds.

  • Upgrade: Replace Vespel with Tefzel (ETFE) or PEEK rotor seals. These materials have significantly lower surface energy and reduce "stickiness."

Module 4: Experimental Protocol Optimization

Adjust your method parameters to mechanically scour the system.

1. Valve Switching Timing

  • Issue: If the injection valve switches back to "Load" too quickly, the loop is not fully flushed by the mobile phase.

  • Fix: Ensure the valve remains in the "Inject" position for at least 3-5 column volumes or until the gradient reaches high organic composition. This ensures the loop is washed by the gradient's "strong" phase.

2. The "Sawtooth" Rinse Instead of a single static wash, program your autosampler (if capable) to perform a "dip-rinse-dip" cycle.

  • Step 1: Dip in Strong Wash (Desorb).

  • Step 2: Dip in Weak Wash (Rinse).

  • Step 3: Dip in Strong Wash (Desorb).

Frequently Asked Questions (FAQ)

Q: Why is Finafloxacin-d4 carryover a problem if it's just the Internal Standard? A: While IS carryover doesn't directly add to the analyte peak, it destabilizes the Analyte/IS area ratio . If the IS carries over into a low-concentration sample, the IS area increases, artificially suppressing the calculated concentration. Furthermore, if your deuterated standard is not 100% pure (containing traces of Finafloxacin-d0), carrying over the IS also carries over the analyte.

Q: Can I use 100% Acetonitrile as a strong wash? A: No. Pure acetonitrile is a poor solvent for the salt form (HCl) of Finafloxacin. You need water (at least 10-20%) to dissolve the salt, and acid to prevent chelation.

Q: I see "Ghost Peaks" of Finafloxacin in my blanks even after changing needles. Why? A: Check your injection port . The septum or the injection port stator face often accumulates residue. Wipe the port with 50:50 MeOH:Water and change the port seal.

Q: Does the mobile phase pH matter for carryover? A: Yes. If you use a neutral mobile phase (uncommon for Finafloxacin), carryover will be worse due to lower solubility. Ensure your mobile phase A contains 0.1% Formic Acid to keep the drug in its soluble cationic form throughout the run.

References

  • FDA Access Data. (2014). Xtoro (Finafloxacin Otic Suspension) Prescribing Information. U.S. Food and Drug Administration.[5] [Link]

  • MerLion Pharmaceuticals. (2008).[3][6] New Fluoroquinolone Finafloxacin HCl (FIN): Physicochemical Characteristics. 48th ICAAC. [Link]

  • Shimadzu Corporation. (2020). Solving Carryover Problems in HPLC. Shimadzu Technical Support. [Link]

  • Dolan, J. W. (2001). Autosampler Carryover. LCGC North America. [Link]

Sources

Optimization

optimizing electrospray ionization (ESI) source parameters for Finafloxacin-d4

Welcome to the technical support guide for optimizing electrospray ionization (ESI) source parameters for Finafloxacin-d4. This document is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing electrospray ionization (ESI) source parameters for Finafloxacin-d4. This document is designed for researchers, scientists, and drug development professionals who are working to establish robust and sensitive LC-MS/MS methods for this novel fluoroquinolone internal standard. My goal is to move beyond simple step-by-step instructions and provide you with the underlying scientific principles, enabling you to troubleshoot effectively and adapt these methodologies to your specific instrumentation and experimental context.

Introduction: The Nuances of Finafloxacin-d4 Ionization

Finafloxacin is a unique fluoroquinolone, notable for its enhanced antibacterial activity in acidic environments.[1][2][3] This characteristic is a direct result of its chemical structure and ionization constants (pKa1 ≈ 5.6 for the carboxylate group, and pKa2 ≈ 7.8 for the nitrogen in the C7 substituent).[1][4] Understanding these physicochemical properties is the foundation for developing a successful ESI-MS method. Because Finafloxacin-d4 is used as an internal standard, its ionization behavior will be virtually identical to the parent compound, allowing for direct translation of optimized parameters.

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase, making it ideal for analyzing molecules like Finafloxacin without significant degradation.[5][6][7] However, the efficiency of this process is highly dependent on a matrix of interdependent source parameters. This guide will walk you through a logical, cause-and-effect approach to optimizing these parameters for maximum sensitivity and reproducibility.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I am seeing a very low or no signal for Finafloxacin-d4. Where should I start?

This is the most common issue encountered during initial method development. The problem can typically be traced back to one of three areas: mobile phase composition, ionization polarity, or fundamental source settings.

Answer:

  • Verify Mobile Phase pH and Polarity:

    • The "Why": Finafloxacin has two key ionizable sites: a carboxylic acid (pKa ≈ 5.6) and a secondary amine on the pyrrolo-oxazinyl ring (pKa ≈ 7.8).[1][4] For positive ion mode ESI ([M+H]+), which is typically more sensitive for compounds with basic nitrogens, the mobile phase pH must be low enough to ensure this nitrogen is protonated. A good rule of thumb is to set the pH at least two units below the pKa of the functional group you want to protonate.[8]

    • The "How": Operate in positive ion mode . Your aqueous mobile phase should be acidified with a volatile additive. A starting point of 0.1% formic acid (pH ≈ 2.7) is highly recommended. This ensures the secondary amine is fully protonated, promoting the efficient formation of the [M+H]+ ion, while the carboxylic acid is neutral. Avoid using non-volatile buffers like phosphate, as they will contaminate the mass spectrometer.[9]

  • Check Fundamental ESI Parameters:

    • The "Why": The core of the ESI process involves creating a stable spray of charged droplets and efficiently desolvating them.[10][11] If any of the primary parameters are grossly misconfigured, this process will fail.

    • The "How":

      • Capillary Voltage: Ensure it is on and set to a reasonable starting value for positive mode, typically +3.5 to +4.5 kV .[12] A voltage that is too low will not generate a stable electrospray.

      • Nebulizer Gas: This gas shears the liquid into fine droplets. A typical pressure is 30-50 psi .[13] Check that the gas (usually nitrogen) is flowing. Without it, you will get large droplets that cannot be effectively desolvated.

      • Drying Gas: This heated gas aids in solvent evaporation from the droplets. Start with a flow of 8-12 L/min and a temperature of 300-350 °C .[13][14] If this is off or too low, desolvation will be incomplete, and ion signal will be poor.

  • Confirm Analyte Presence:

    • The "Why": It's crucial to rule out issues with the sample itself or the LC system.

    • The "How": Perform a direct infusion of your Finafloxacin-d4 standard using a syringe pump at a low flow rate (e.g., 5-10 µL/min) without the LC column. This isolates the mass spectrometer and allows you to optimize source parameters independent of chromatography. If you see a signal here but not with the LC, the issue lies with your chromatography or sample preparation.

Q2: My signal is unstable and noisy. What are the likely causes?

An unstable signal, often appearing as a "spiky" or wildly fluctuating baseline and peak, points to an inconsistent electrospray process.

Answer:

  • Assess the Electrospray:

    • The "Why": A stable Taylor cone at the tip of the ESI probe is essential for reproducible ionization.[8] An unstable spray, often caused by an excessively high capillary voltage, can lead to a corona discharge, which generates random noise and an erratic signal.[15]

    • The "How":

      • Optimize Capillary Voltage: While infusing your standard, slowly decrease the capillary voltage. Often, a lower voltage provides a more stable signal, even if the absolute maximum intensity is found at a higher setting. Find the voltage that gives the best signal-to-noise ratio, not just the highest raw signal.

      • Check for Discharge: In a darkened room, you may be able to see a visible glow or hear a hissing sound from the ESI needle if a corona discharge is occurring.[15] This is a definitive sign that your voltage is too high.

      • Inspect the Emitter: Ensure the capillary tip is clean and not partially blocked. An irregular spray can result from a clogged or dirty emitter.

  • Evaluate Gas and Solvent Flow:

    • The "Why": The balance between liquid flow rate and gas pressures is critical. If the nebulizing gas pressure is too high for the liquid flow, it can cause the spray to become unstable or even extinguish. Incomplete desolvation due to insufficient drying gas temperature or flow can also lead to noisy signals as large, partially desolvated droplets hit the instrument orifice.

    • The "How":

      • Systematically adjust the nebulizer gas pressure while observing the signal stability.

      • Ensure your LC pump is delivering a stable, pulse-free flow. Check for leaks in the system.[9]

      • Increase the drying gas temperature in increments of 25 °C to see if signal stability improves, but be cautious not to use excessive heat that could cause thermal degradation.

Q3: I see multiple peaks in my mass spectrum for Finafloxacin-d4, such as [M+Na]+ or [M+K]+. How can I fix this?

The observation of adduct ions is a common phenomenon in ESI-MS.[16][17] These are ions formed when the analyte molecule associates with cations present in the mobile phase or from the sample matrix, such as sodium ([M+Na]+) or potassium ([M+K]+). This splits your analyte signal across multiple m/z values, reducing the sensitivity for your target [M+H]+ ion and complicating quantification.[18]

Answer:

  • Promote Protonation:

    • The "Why": Adduct formation is a competitive process. If there is a high concentration of protons (H+) available, the formation of the protonated molecule [M+H]+ will be favored over adducts.[19]

    • The "How":

      • The primary solution is to ensure your mobile phase is sufficiently acidic. As mentioned in Q1, 0.1% formic acid is an excellent choice.

      • Consider adding a low concentration of a volatile ammonium salt like ammonium formate or ammonium acetate (5-10 mM) .[20] The ammonium ions (NH4+) can act as proton donors and can sometimes form [M+NH4]+ adducts, which are often less stable and can readily convert to [M+H]+ in the gas phase. This can effectively "swamp out" the formation of alkali metal adducts.

  • Clean Up Your System and Solvents:

    • The "Why": Sodium is ubiquitous and can leach from glassware, or be present as an impurity in solvents and reagents.[21]

    • The "How":

      • Use high-purity, LC-MS grade solvents and additives.

      • If possible, use plastic volumetric ware instead of glass for preparing mobile phases.

      • Ensure your sample preparation effectively removes excess salts from the matrix.

Q4: I suspect my analyte is fragmenting in the source. How can I confirm and prevent this?

In-source fragmentation (ISF) or in-source collision-induced dissociation (CID) occurs when the analyte ion fragments after it is formed but before it enters the mass analyzer.[22][23] This is caused by excessively harsh conditions in the ion source and transfer optics. For Finafloxacin-d4, this might manifest as the loss of the cyclopropyl group or fragmentation of the pyrrolo-oxazinyl ring.

Answer:

  • Identify In-Source Fragments:

    • The "Why": ISF can be mistaken for impurities or metabolites if not properly identified.[24][25] It leads to a loss of signal for the intended precursor ion.

    • The "How": Systematically lower the voltages of the ion transfer optics. The key parameter is often called the Fragmentor Voltage or Capillary Exit/Cone Voltage . Infuse your standard and monitor the precursor ion ([M+H]+) and any suspected fragment ions as you decrease this voltage. If the intensity of the precursor ion increases while the fragment ions decrease, you have confirmed ISF.

  • Soften Ionization Conditions:

    • The "Why": The goal of ESI is to gently transfer the ion into the gas phase. High energies in the source region will break it apart.

    • The "How":

      • Reduce Fragmentor/Cone Voltage: This is the most effective way to control ISF. Lower this voltage to the point where the precursor ion signal is maximized and fragmentation is minimized. There is often a trade-off, as some voltage is needed to efficiently transmit ions.

      • Lower Source Temperatures: High drying gas or capillary temperatures can sometimes induce thermal degradation that appears as fragmentation. Try reducing the temperature in 25 °C increments.

      • Check Capillary Voltage: While less common, an extremely high capillary voltage can contribute to excess energy and fragmentation. Ensure you are using the lowest voltage necessary for a stable spray.[15]

Summary of ESI Parameters for Finafloxacin-d4

The following table provides recommended starting points and the rationale for optimizing each key ESI source parameter for Finafloxacin-d4 analysis in positive ion mode.

ParameterFunctionTypical Starting RangeEffect on Finafloxacin-d4 Signal
Capillary Voltage Applies a high potential to the liquid to create charged droplets and initiate the electrospray.+3.5 to +4.5 kVToo low: Unstable or no spray. Too high: Corona discharge, signal instability, potential for in-source fragmentation.[8][12]
Nebulizer Gas Pressure Shears the liquid stream into a fine aerosol of droplets at the capillary tip.30 - 50 psiToo low: Large droplets, poor desolvation. Too high: May destabilize the spray, cause signal suppression.[12][13]
Drying Gas Flow Provides a flow of heated nitrogen to evaporate the solvent from the charged droplets.8 - 12 L/minToo low: Incomplete desolvation, adduct formation, noisy signal. Too high: Can reduce sensitivity by scattering ions.
Drying Gas Temperature Heats the drying gas to facilitate rapid solvent evaporation (desolvation).300 - 350 °CToo low: Incomplete desolvation. Too high: Potential for thermal degradation of the analyte.[12][13]
Fragmentor / Cone Voltage Applies a potential difference after the capillary to guide ions into the mass spectrometer; high voltages can induce fragmentation.80 - 130 V (Instrument dependent)Key parameter to control in-source fragmentation. Optimize for maximum precursor ion ([M+H]+) signal and minimal fragment ions.[15][26]

Systematic Optimization Workflow

A logical, structured approach is key to efficient method development. The following workflow diagram illustrates a systematic process for optimizing ESI source parameters for Finafloxacin-d4.

ESI_Optimization_Workflow cluster_0 Phase 1: Initial Setup & Infusion cluster_1 Phase 2: Core Parameter Optimization cluster_2 Phase 3: Final Verification A Prepare Finafloxacin-d4 Standard in 50:50 ACN:H2O with 0.1% Formic Acid B Infuse Standard (5-10 µL/min) Positive Ion Mode A->B C Set Initial Parameters (See Table Above) B->C D Optimize Capillary Voltage for Stable Signal C->D Begin Optimization E Optimize Nebulizer & Drying Gas Flow for Max Intensity D->E F Optimize Drying Gas Temperature for Max Intensity E->F G Optimize Fragmentor/Cone Voltage (Maximize [M+H]+, Minimize Fragments) F->G H Introduce LC Flow (No Column) G->H Infusion Optimized I Fine-tune Gas/Temp Parameters for LC Flow Rate H->I J Connect LC Column & Verify Performance I->J K Final Method Parameters J->K Method Ready

Caption: Systematic workflow for ESI source parameter optimization.

References

  • Ng, K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Wikipedia. (2023). Electrospray ionization. Retrieved from [Link]

  • Zainab, M., et al. (2023). The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. bioRxiv. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894. [Link]

  • Longdom Publishing. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. [Link]

  • Wohlert, S-E., et al. (n.d.). New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions. MerLion Pharmaceuticals. [Link]

  • Jain, R., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 221-227. [Link]

  • Wang, Y., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 28(9), 3747. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Rinehart, D., et al. (2018). Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC–MS Data Sets. Journal of Proteome Research, 17(11), 3986–3994. [Link]

  • Zhang, W., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9512. [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions. Retrieved from [Link]

  • Wikipedia. (2023). Finafloxacin. Retrieved from [Link]

  • Gauto, D. F., et al. (2016). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry, 27(8), 1417–1427. [Link]

  • ResearchGate. (2015). Finafloxacin: First Global Approval. Retrieved from [Link]

  • Government of Canada. (2019). Finafloxacin Otic Suspension, 0.3% w/v. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • LCGC. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Chromatography Forum. (2005). Reproducibility problems with ESI. Retrieved from [Link]

  • MIT. (n.d.). Electrospray helpful hints. Retrieved from [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • Al-Odaini, N. A., et al. (2017). An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design. BMC Chemistry, 11(1), 81. [Link]

  • Guerrero-Peña, J. F., et al. (2023). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. International Journal of Molecular Sciences, 24(2), 1404. [Link]

  • Jickells, S., et al. (2010). Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection. Journal of Chromatography A, 1217(29), 4845-4853. [Link]

  • Carpinteiro, I., et al. (2022). Complementarity of two approaches based on the use of high-resolution mass spectrometry for the determination of multi-class antibiotics in water. Photodegradation studies and non-target screenings. Environmental Research, 214(Pt 3), 114068. [Link]

  • Stubbings, W., et al. (2011). In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions. Antimicrobial Agents and Chemotherapy, 55(10), 4939–4942. [Link]

Sources

Troubleshooting

Technical Support Center: Finafloxacin-d4 HCl Stability &amp; Handling

The following technical guide serves as a specialized support resource for researchers working with Finafloxacin-d4 HCl (a deuterated internal standard for the fluoroquinolone antibiotic Finafloxacin). This content is st...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Finafloxacin-d4 HCl (a deuterated internal standard for the fluoroquinolone antibiotic Finafloxacin).

This content is structured as a Tier 3 Technical Support Hub , designed to troubleshoot stability issues, validate experimental rigor, and provide actionable protocols based on chemical principles and regulatory standards.

Status: Operational | Role: Senior Application Scientist Topic: Stability Profile in Freeze-Thaw Cycles & Troubleshooting

Executive Summary: Stability Profile

Finafloxacin-d4 HCl generally exhibits robust stability similar to its non-deuterated parent compound, provided specific handling protocols are enforced. As a fluoroquinolone, it is susceptible to photodegradation and solubility issues near neutral pH, which are often mistaken for freeze-thaw instability.

Quick Reference Data (Inferred from Class Behavior)
ParameterStability AssessmentCritical Note
Stock Solution (DMSO) High (Months at -20°C)Do not refreeze stock. Aliquot immediately.
Bio-Matrix (Plasma/Urine) Stable (≥ 3 Cycles)Must be thawed in the dark/amber tubes.
Aqueous Working Sol. Moderate (pH dependent)Prone to precipitation at pH 6–8 (Zwitterionic point).
Photostability Low Major degradation pathway. Protect from UV/Ambient light.

Frequently Asked Questions (Technical FAQs)

Q1: "I observed a 40% signal loss after the second freeze-thaw cycle in plasma. Is the molecule degrading?"

Diagnosis: Likely not chemical degradation due to freezing. Root Cause Analysis:

  • Photodegradation: Did you thaw samples on a benchtop exposed to fluorescent light? Fluoroquinolones undergo rapid defluorination and piperazine ring cleavage under light [1, 2].

  • Adsorption: Finafloxacin is lipophilic. If you used low-binding polypropylene tubes, adsorption is minimal. If you used glass or standard polystyrene, the drug may have adsorbed to the container walls during the thaw phase.

  • Cold Precipitation: The HCl salt helps solubility, but plasma proteins can precipitate upon thawing, trapping the drug. Solution: Thaw in a covered water bath (4°C or RT), vortex vigorously to redissolve any micro-precipitates, and centrifuge after the vortex step.

Q2: "Can I refreeze my primary stock solution (1 mg/mL in DMSO)?"

Recommendation: No. While the molecule is chemically stable, repeated freeze-thaw cycles of high-concentration stocks in DMSO can lead to:

  • Hygroscopicity: DMSO absorbs atmospheric water upon opening/thawing, which can alter the concentration and cause hydrolysis over time.

  • Micro-precipitation: Undetectable crystals may form that do not redissolve immediately, leading to lower dosing concentrations in subsequent experiments. Protocol: Aliquot the primary stock into single-use vials (e.g., 50 µL) immediately after preparation and store at -20°C or -80°C.

Q3: "Does the deuterium label (d4) affect stability compared to native Finafloxacin?"

Technical Insight: Generally, no. The deuterium-carbon bond (C-D) is stronger than the carbon-hydrogen bond (C-H) due to the kinetic isotope effect. Therefore, Finafloxacin-d4 is theoretically more stable against oxidative metabolism or degradation than the parent. However, for freeze-thaw purposes, treat them as identical. Caution: Ensure no "deuterium exchange" occurs. Avoid storing in highly acidic/basic protic solvents (like D2O or unbuffered water at extreme pH) for extended periods, although C-D bonds on the aromatic/piperazine rings are typically non-exchangeable [3].

Troubleshooting: The "Signal Loss" Decision Tree

Use this logic flow to diagnose stability issues during your validation.

Troubleshooting Start Issue: Signal Loss > 15% after Freeze-Thaw CheckLight Was sample protected from light during thaw? Start->CheckLight CheckSolubility Check Solubility/Precipitation CheckLight->CheckSolubility Yes (Amber tubes) LightIssue Action: Repeat with foil-wrapped tubes CheckLight->LightIssue No CheckContainer Check Container Adsorption CheckSolubility->CheckContainer Clear solution PrecipIssue Action: Adjust pH (Avoid pH 6-8) or Change Solvent CheckSolubility->PrecipIssue Cloudy/Particles Degradation True Chemical Degradation (Rare for <3 cycles) CheckContainer->Degradation Low binding tubes used AdsorbIssue Action: Switch to Polypropylene (PP) CheckContainer->AdsorbIssue Glass/Standard tubes

Figure 1: Diagnostic workflow for identifying the root cause of Finafloxacin-d4 signal loss.

Validation Protocol: Freeze-Thaw Stability

To ensure regulatory compliance (FDA/EMA Bioanalytical Method Validation), you must validate the stability of Finafloxacin-d4 HCl in your specific matrix.

Experimental Design
  • Replicates: Low QC (LQC) and High QC (HQC) samples (n=3 each).

  • Cycles: Minimum of 3 cycles.

  • Acceptance Criteria: Mean concentration must be within ±15% of the nominal value [4, 5].[1]

Step-by-Step Workflow
  • Preparation (Day 0):

    • Spike blank biological matrix (plasma/urine) with Finafloxacin-d4 HCl to achieve LQC and HQC concentrations.

    • Aliquot into 4 sets:

      • Set A: Analyze immediately (Fresh Control).

      • Set B: Cycle 1.

      • Set C: Cycle 2.

      • Set D: Cycle 3.

    • Store Sets B, C, and D at -20°C (or -80°C, matching study samples).

  • Cycling (Days 1–3):

    • Freezing: Ensure samples are frozen for at least 12–24 hours to ensure core freezing.

    • Thawing: Thaw unassisted at room temperature or 4°C. CRITICAL: Protect from light (wrap rack in foil).

    • Refreezing: Once completely thawed, vortex, then return to freezer.

    • Repeat for required number of cycles.

  • Analysis (Final Day):

    • Thaw all cycled samples (Sets B, C, D).

    • Prepare a fresh calibration curve and fresh QCs (if Set A was not stored stable).

    • Extract and analyze all samples in a single LC-MS/MS run.

Visualizing the Validation Workflow

ValidationProtocol Prep Spike Matrix (LQC & HQC) Split Aliquot Samples Prep->Split Freeze Freeze (-20°C / >12h) Split->Freeze Thaw Thaw (Dark / RT) Freeze->Thaw CycleCheck 3 Cycles Complete? Thaw->CycleCheck CycleCheck->Freeze No Analyze LC-MS/MS Analysis CycleCheck->Analyze Yes Compare Calculate % Deviation (vs Fresh) Analyze->Compare

Figure 2: Regulatory-compliant workflow for freeze-thaw stability validation.

References

  • Albini, A., & Monti, S. (2003). Photochemistry of fluoroquinolones. Chemical Society Reviews, 32(4), 238-250. Link

  • Hubicka, U., et al. (2013). Photostability of fluoroquinolones in solutions and in solid phase. Journal of Photochemistry and Photobiology A: Chemistry, 269, 23-31. Link

  • Thornton, E. R. (1962). Solvent Isotope Effects. Annual Review of Physical Chemistry. (General principle of isotope stability).
  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to FDA-Compliant Bioanalytical Method Validation: Finafloxacin Quantification Using Finafloxacin-d4

In the landscape of drug development, the rigorous validation of bioanalytical methods stands as a cornerstone for generating reliable pharmacokinetic and toxicokinetic data. This guide provides an in-depth, experience-d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development, the rigorous validation of bioanalytical methods stands as a cornerstone for generating reliable pharmacokinetic and toxicokinetic data. This guide provides an in-depth, experience-driven walkthrough of the FDA's bioanalytical method validation process, contextualized through the specific example of Finafloxacin quantification in human plasma using its stable isotope-labeled internal standard, Finafloxacin-d4. We will delve into the scientific rationale behind experimental choices, present a detailed protocol, and showcase representative data that meets stringent regulatory expectations.

The Critical Role of Bioanalytical Method Validation

The U.S. Food and Drug Administration (FDA) mandates that bioanalytical methods used in regulatory submissions be thoroughly validated to ensure their accuracy, precision, and reliability.[1][2] This process is not merely a checklist of experiments but a comprehensive evaluation that demonstrates a method is fit for its intended purpose.[1] Failure to adhere to these guidelines can result in significant delays and even rejection of regulatory filings.[1] The FDA's "Bioanalytical Method Validation Guidance for Industry" (May 2018) and the more recent adoption of the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance provide the framework for these activities.[3][4]

Understanding Finafloxacin and the Rationale for Finafloxacin-d4

Finafloxacin is a novel fluoroquinolone antibiotic with a unique chemical structure, including an 8-cyano-substituent, that confers enhanced activity in acidic environments.[5][6][7] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[8][9] As a zwitterionic molecule with a low isoelectric point, its solubility and chromatographic behavior are pH-dependent, a critical consideration for method development.[5][7]

Finafloxacin-d4 , a stable isotope-labeled (SIL) analog of Finafloxacin, serves as the ideal internal standard (IS). The use of a SIL-IS is the gold standard in quantitative LC-MS/MS bioanalysis.[10] Because Finafloxacin-d4 is chemically and physically almost identical to Finafloxacin, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer.[11] This co-behavior allows it to accurately compensate for variability during sample preparation and analysis, a phenomenon known as the "matrix effect," thereby significantly improving the accuracy and precision of the quantification.[11][12]

A Framework for FDA-Compliant Validation: Key Parameters

A full bioanalytical method validation encompasses a series of experiments designed to challenge the method's performance. The core parameters, as stipulated by the FDA, are:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter in a series of measurements (precision).[1]

  • Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[1]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[1]

Experimental Protocol: LC-MS/MS Quantification of Finafloxacin in Human Plasma

This section outlines a detailed, step-by-step protocol for the validation of an LC-MS/MS method for Finafloxacin.

1. Materials and Reagents:

  • Finafloxacin reference standard

  • Finafloxacin-d4 internal standard

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Stock and Working Solutions Preparation:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Finafloxacin and Finafloxacin-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Finafloxacin stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Finafloxacin-d4 stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.

  • Aliquot 50 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL Finafloxacin-d4 internal standard working solution to all samples except for the blank matrix.

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: C18, 50 x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95-5% B

      • 3.1-4.0 min: 5% B

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Finafloxacin: Precursor ion > Product ion (e.g., m/z 399.1 > 381.1)

      • Finafloxacin-d4: Precursor ion > Product ion (e.g., m/z 403.1 > 385.1)

Visualizing the Workflow

Finafloxacin_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma add_is Add 10 µL Finafloxacin-d4 plasma->add_is vortex1 Vortex add_is->vortex1 ppt Add 200 µL Acetonitrile (0.1% FA) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc LC Separation (C18) injection->lc ms MS/MS Detection (ESI+) lc->ms data Data Acquisition ms->data

Caption: Workflow for Finafloxacin bioanalysis in human plasma.

Data Presentation and Acceptance Criteria

The following tables present hypothetical data that would be considered acceptable under FDA guidelines.

Table 1: Calibration Curve Performance

Concentration (ng/mL)Mean Accuracy (%)Precision (%CV)
1 (LLOQ)98.58.2
2101.26.5
10103.44.1
5099.83.5
20097.62.8
800100.52.1
1000 (ULOQ)102.13.3
Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ) of nominal concentration; Precision ≤15% (≤20% at LLOQ).

Table 2: Intra- and Inter-Assay Accuracy and Precision

QC Level (ng/mL)Intra-Assay Accuracy (%)Intra-Assay Precision (%CV)Inter-Assay Accuracy (%)Inter-Assay Precision (%CV)
3 (Low QC)104.27.1102.88.9
100 (Mid QC)98.94.599.55.7
750 (High QC)101.73.2100.94.3
Acceptance Criteria: Accuracy within ±15% of nominal concentration; Precision ≤15%.

Table 3: Stability Assessment

Stability ConditionConcentration (ng/mL)Mean Accuracy (%) vs. Freshly Prepared
Bench-top (4 hours, RT)3103.1
750101.5
Freeze-thaw (3 cycles)398.7
750100.2
Long-term (-80°C, 30 days)3105.6
750102.8
Acceptance Criteria: Mean concentration within ±15% of nominal concentration.

Comparison with Alternative Approaches

While the presented LC-MS/MS method with a stable isotope-labeled internal standard is the gold standard, other approaches exist, each with its own set of advantages and disadvantages.

MethodAdvantagesDisadvantages
LC-MS/MS with SIL-IS (This Guide) High specificity, sensitivity, and accuracy; robust against matrix effects.Higher cost of SIL-IS; requires mass spectrometry expertise.
LC-MS/MS with Analog IS More cost-effective than SIL-IS.May not perfectly mimic the analyte's behavior, potentially leading to reduced accuracy.
HPLC-UV Lower instrument cost and complexity.Lower sensitivity and specificity; more susceptible to interferences. Not suitable for complex biological matrices without extensive cleanup.
Ligand Binding Assays (e.g., ELISA) High throughput capabilities.Often have a narrower dynamic range and can be subject to cross-reactivity.

Conclusion

The successful validation of a bioanalytical method according to FDA guidelines is a critical and non-negotiable step in drug development. This guide has provided a comprehensive overview of this process through the lens of Finafloxacin quantification using Finafloxacin-d4. By understanding the scientific principles behind the validation parameters, employing a robust LC-MS/MS methodology, and meticulously documenting all findings, researchers can ensure the generation of high-quality, defensible data for regulatory submissions. The use of a stable isotope-labeled internal standard, like Finafloxacin-d4, is paramount in achieving the level of accuracy and precision demanded by regulatory authorities.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry May 2018. [Link]

  • Kocsis, B., & Szabo, D. (2018). Finafloxacin: A Novel Fluoroquinolone Introduced in Clinical Trials. ResearchGate. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • MerLion Pharmaceuticals. Overview - Finafloxacin. [Link]

  • Wikipedia. Finafloxacin. [Link]

  • Kocsis, B., & Szabo, D. (2018). Finafloxacin: A Novel Fluoroquinolone Introduced in Clinical Trials. Graphy Publications. [Link]

  • European Pharmaceutical Review. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Health Canada. (2019). Finafloxacin Otic Suspension, 0.3% w/v. [Link]

  • An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surfa. [Link]

  • Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method. Macedonian Pharmaceutical Bulletin. [Link]

  • Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients. PMC. [Link]

  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers. [Link]

  • Development and validation of a LC-MS/MS method for the determination of multi-class antibiotics in human serum and its application to. MSACL. [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC. [Link]

Sources

Comparative

Technical Guide: Evaluating Isotopic Fractionation in Finafloxacin-d4 Retention Time

Executive Summary In high-sensitivity LC-MS/MS bioanalysis, the selection of an Internal Standard (IS) is the single most critical variable for ensuring data integrity. While Finafloxacin-d4 is a cost-effective and acces...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-sensitivity LC-MS/MS bioanalysis, the selection of an Internal Standard (IS) is the single most critical variable for ensuring data integrity. While Finafloxacin-d4 is a cost-effective and accessible IS for the quantification of the fluoroquinolone antibiotic Finafloxacin, it introduces a specific risk: Isotopic Fractionation .

Due to the "Deuterium Isotope Effect," deuterated isotopologues can exhibit slightly lower lipophilicity than their protium (


) counterparts, leading to earlier elution in Reverse Phase Liquid Chromatography (RPLC).[1] If this retention time (

) shift moves the IS out of the specific matrix suppression window of the analyte, the IS fails to compensate for matrix effects, invalidating the method.

This guide provides a rigorous, self-validating protocol to quantify this effect and determine if Finafloxacin-d4 is a viable surrogate for your specific method.

The Mechanism: Why Finafloxacin-d4 Shifts

To evaluate the product, one must understand the causality. The retention time shift ($ \Delta RT $) is not random; it is a function of the vibrational energy differences between


 and 

bonds.[2]
  • Bond Length & Volume: The

    
     bond is shorter (~0.005 Å) than the 
    
    
    
    bond. This results in a slightly smaller molar volume for Finafloxacin-d4.
  • Lipophilicity: The shortened bond length reduces the polarizability of the molecule.[2] In RPLC, this manifests as a decrease in the hydrophobic interaction with the C18 stationary phase.

  • Result: Finafloxacin-d4 will theoretically elute earlier than native Finafloxacin.

Visualization: The Chromatographic Deuterium Effect (CDE)[1]

The following diagram illustrates the kinetic difference causing the separation.

IsotopeEffect Figure 1: Mechanism of Deuterium Isotope Effect in Reverse Phase LC showing earlier elution of D4. Analyte Native Finafloxacin (H) Stationary C18 Stationary Phase Analyte->Stationary Stronger Hydrophobic Interaction Elution Elution Order Analyte->Elution Elutes Second (tR2) IS Finafloxacin-d4 (D) IS->Stationary Weaker Interaction (Lower Polarizability) IS->Elution Elutes First (tR1) Stationary->Elution Differential Partitioning

[2][3][4]

Comparative Analysis: Finafloxacin-d4 vs. Alternatives

Before proceeding to validation, weigh the Finafloxacin-d4 product against the "Gold Standard" (


) and "Analog" alternatives.
FeatureFinafloxacin-d4 (Deuterated)

-Finafloxacin
(Stable Heavy)
Ciprofloxacin-d8 (Analog IS)
Retention Time Shift High Risk: Likely to elute 0.02–0.10 min early.Zero Risk: Co-elutes perfectly.Definite Shift: Will have distinct RT.
Matrix Compensation Conditional: Only if

is negligible.
Perfect: Tracks ionization exactly.Poor: Different suppression zones.
Cost/Availability Low / High Availability.High / Custom Synthesis often required.Low / High Availability.
Mass Shift +4 Da (Safe from natural isotope overlap).+3 to +6 Da (Depends on synthesis).+8 Da.
Verdict Standard Choice (Requires Validation).Premium Choice (Use if D4 fails).Last Resort (Not recommended).

Experimental Protocol: The Validation Workflow

Do not assume the manufacturer's claim of "co-elution" holds true for your specific gradient and column. You must validate this experimentally using a Co-injection Strategy .

Phase A: The Co-Elution Stress Test

Objective: Determine the exact Resolution (


) between Native and D4 isotopes.

Protocol Steps:

  • Preparation: Prepare a neat solution containing both Native Finafloxacin (100 ng/mL) and Finafloxacin-d4 (100 ng/mL) in mobile phase.

  • Column Selection: Use a high-efficiency column (e.g., C18, 1.7 µm particle size) to maximize peak sharpness.

  • Gradient Setup: Run your standard bioanalytical gradient.

    • Note: If using a ballistic gradient (< 2 min), the shift may be masked but the ionization difference remains.

  • Data Acquisition: Acquire data in MRM mode.

    • Native Transition:

      
       399.4 
      
      
      
      Product Ion
    • IS Transition:

      
       403.4 
      
      
      
      Product Ion
  • Calculation: Calculate the Resolution (

    
    ) and Retention Factor difference (
    
    
    
    ).


Phase B: Matrix Factor (MF) Confirmation

If


 min, you must prove that this shift does not affect ionization efficiency.

Protocol Steps:

  • Extraction: Extract 6 lots of blank plasma.

  • Post-Extraction Spike: Spike the extracted blank matrix with Native and IS after extraction (at

    
    ).
    
  • Comparison: Compare the peak area of the Spiked Matrix samples vs. Neat Solution samples.

  • Calculation: Calculate the IS-Normalized Matrix Factor.



Acceptance Criteria: The CV of the IS-Normalized MF across 6 lots must be


 15% .

Decision Logic & Troubleshooting

Use the following flowchart to determine if Finafloxacin-d4 is acceptable for your method.

ValidationLogic Figure 2: Decision Tree for Validating Finafloxacin-d4 Suitability. Start Measure RT Difference (ΔRT) CheckShift Is ΔRT > 0.05 min? Start->CheckShift Pass PASS: Use Finafloxacin-d4 CheckShift->Pass No MatrixTest Perform Matrix Factor Test (6 Lots) CheckShift->MatrixTest Yes CheckMF IS-Norm MF CV < 15%? MatrixTest->CheckMF CheckMF->Pass Yes Fail FAIL: Switch to 13C-Label or Adjust Chromatography CheckMF->Fail No

Mitigation Strategies (If Validation Fails)

If the D4 isotope shifts too much and fails the Matrix Factor test:

  • Modify Mobile Phase: Increasing the organic modifier slope (steeper gradient) can sometimes force co-elution, though it compresses the peak.

  • Change Stationary Phase: Switch from C18 to a Phenyl-Hexyl column. The

    
     interactions with the fluoroquinolone core may dominate over the hydrophobic disparity, reducing the isotope effect [1].
    
  • Switch IS: Move to a

    
    -labeled standard if budget permits.
    

References

  • Ye, X., et al. "Mechanistic Study of the Deuterium Effect in Chromatographic Separation." Analytical Chemistry, 2025.[3][4][5] Link (Context: General mechanism of CDE in RPLC).

  • FDA Guidance for Industry. "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers." U.S. Food and Drug Administration, Sept 2019.[6] Link

  • BenchChem. "Assessing the Impact of Deuteration on Chromatographic Retention Time." BenchChem Comparative Guides, 2025.[2] Link

  • MerLion Pharmaceuticals. "Physicochemical characteristics of Finafloxacin." 48th ICAAC, 2008.[7][8] Link (Context: pKa and structural data of Finafloxacin).

Sources

Validation

A Head-to-Head Comparison: Achieving Unparalleled Accuracy in Finafloxacin Quantification with a Deuterated Internal Standard

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of bioanalysis, the pursuit of accuracy is paramount. For novel antibiotics like Finafloxac...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the pursuit of accuracy is paramount. For novel antibiotics like Finafloxacin, a fluoroquinolone distinguished by its enhanced activity in acidic environments, precise quantification in biological matrices is the bedrock of robust pharmacokinetic, toxicokinetic, and clinical studies.[1][2][3][4] This guide provides a comprehensive, data-driven comparison of Finafloxacin quantification with and without a deuterated internal standard (IS), demonstrating the indispensable role of stable isotope-labeled standards in achieving reliable and reproducible results.

The central challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis is the "matrix effect."[5][6][7] This phenomenon, caused by co-eluting endogenous components from the biological sample, can unpredictably suppress or enhance the ionization of the target analyte, leading to significant inaccuracies in quantification.[5][7][8] While various strategies exist to mitigate matrix effects, the use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely recognized as the gold standard.[9][10][11]

This guide will delve into the mechanistic advantages of using a deuterated internal standard for Finafloxacin analysis, provide a detailed experimental protocol for its quantification in human plasma, and present a comparative analysis of key validation parameters.

The Scientific Rationale: Why a Deuterated Internal Standard is Superior

A deuterated internal standard is chemically identical to the analyte, Finafloxacin, with the key difference being the replacement of one or more hydrogen atoms with deuterium.[12] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard.[10][11] Because they are chemically identical, the deuterated IS co-elutes with Finafloxacin during chromatography and experiences the same matrix effects and any variability in sample preparation.[13][14][15] By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized, leading to a more accurate and precise measurement.[14]

In contrast, using a structurally similar analog as an internal standard, while a common practice, is a compromise. Such compounds may have different chromatographic retention times and ionization efficiencies, making them less effective at compensating for the matrix effects experienced by the analyte.[13]

Experimental Design: A Validated LC-MS/MS Method for Finafloxacin Quantification

The following protocol outlines a robust method for the quantification of Finafloxacin in human plasma, incorporating a deuterated Finafloxacin internal standard (Finafloxacin-d4).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Finafloxacin and its deuterated internal standard from plasma samples.

  • Step 1: Aliquot 100 µL of human plasma (blank, calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 10 µL of the working internal standard solution (Finafloxacin-d4 in methanol, e.g., 100 ng/mL).

  • Step 3: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Step 4: Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Step 5: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 6: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Step 7: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Step 8: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Step 9: Vortex mix briefly and inject a portion (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining and separating Finafloxacin from endogenous interferences.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a short period (e.g., 5-7 minutes) is effective for eluting Finafloxacin and ensuring a clean baseline.

  • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally optimal for fluoroquinolones.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Finafloxacin: The precursor ion (Q1) will be the protonated molecule [M+H]+, and the product ion (Q3) will be a characteristic fragment.

    • Finafloxacin-d4: The precursor ion will be [M+4+H]+, and the product ion will be a corresponding deuterated fragment.

  • Instrument Parameters: The declustering potential, collision energy, and other source parameters should be optimized for maximum signal intensity for both Finafloxacin and its deuterated internal standard.

Accuracy Assessment: A Data-Driven Comparison

To objectively assess the impact of using a deuterated internal standard, we will compare key bioanalytical method validation parameters as defined by regulatory bodies like the FDA and EMA.[16][17][18][19][20]

Table 1: Comparison of Bioanalytical Method Validation Parameters
Validation ParameterWithout Deuterated IS (Structural Analog IS)With Deuterated IS (Finafloxacin-d4)Acceptance Criteria (FDA/EMA)
Accuracy (% Bias) ± 10-20%± 2-5%Within ±15% (±20% at LLOQ)
Precision (%CV) 8-15%< 5%≤15% (≤20% at LLOQ)
Matrix Effect (%CV) 15-30%< 5%IS-normalized ME factor CV ≤15%
Recovery (%CV) 10-20%Consistent and reproducibleNot specified, but should be consistent
Linearity (r²) > 0.990> 0.998≥ 0.99

LLOQ: Lower Limit of Quantification

The data presented in Table 1, based on typical performance characteristics, clearly illustrates the superior performance of the method employing a deuterated internal standard. The accuracy and precision are significantly improved, and more importantly, the variability due to matrix effects is dramatically reduced.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principle of using a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Finafloxacin-d4 IS Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Finafloxacin / Finafloxacin-d4) MS->Ratio Quantify Quantification Ratio->Quantify

Caption: Experimental workflow for Finafloxacin quantification.

Matrix_Effect_Compensation cluster_no_is Without Deuterated IS cluster_with_is With Deuterated IS Analyte1 Finafloxacin Signal Matrix1 Matrix Effect (Ion Suppression) Analyte1->Matrix1 Result1 Inaccurate Result Matrix1->Result1 Analyte2 Finafloxacin Signal Matrix2 Matrix Effect (Affects Both Equally) Analyte2->Matrix2 IS2 Finafloxacin-d4 Signal IS2->Matrix2 Ratio Ratio Calculation (Normalization) Matrix2->Ratio Result2 Accurate Result Ratio->Result2

Caption: Compensation for matrix effects using a deuterated IS.

Conclusion: An Indisputable Case for Deuterated Internal Standards

The evidence overwhelmingly supports the use of a deuterated internal standard for the accurate quantification of Finafloxacin in biological matrices. While the initial investment in synthesizing a stable isotope-labeled standard may be a consideration, the long-term benefits in terms of data reliability, reproducibility, and regulatory compliance are undeniable.[14] For researchers and drug development professionals, embracing this approach is not merely a best practice but a scientific necessity to ensure the integrity of their findings and the success of their programs. The use of a deuterated internal standard transforms a bioanalytical method into a self-validating system, providing the highest level of confidence in the generated data.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018, December 19).
  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. (n.d.).
  • The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21).
  • Designing Stable Isotope Labeled Internal Standards - Acanthus Research. (2022, January 11).
  • Importance of Stable Isotope Standards and Their Implementation in Clinical Mass Spectrometry. (n.d.).
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. (2019, February 20).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • The Pharmacokinetic Profile and Bioavailability of Oral Finafloxacin: A Technical Overview - Benchchem. (n.d.).
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.).
  • The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. (n.d.).
  • Human Pharmacokinetics and Safety Profile of Finafloxacin, a New Fluoroquinolone Antibiotic, in Healthy Volunteers | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
  • LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC. (n.d.).
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25).
  • Population Pharmacokinetics of Finafloxacin in Healthy Volunteers and Patients with Complicated Urinary Tract Infections - PMC. (2018, March 27).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • Pharmacokinetics of Intravenous Finafloxacin in Healthy Volunteers - PubMed Central. (n.d.).
  • Urinary Pharmacokinetics and Bactericidal Activity of Finafloxacin (200 and 800 mg) in Healthy Volunteers Receiving a Single Oral Dose - Karger Publishers. (2011, February 28).
  • Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method - Macedonian Pharmaceutical Bulletin. (n.d.).
  • Determination of (fluoro)quinolone antibiotic residues in pig kidney using liquid chromatography-tandem mass spectrometry. I. Laboratory-validated method - PubMed. (2005, September 23).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - Frontiers. (n.d.).
  • The Value of Deuterated Internal Standards - KCAS Bio. (2017, August 30).
  • Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues | FDA. (2006, September 1).
  • Deuterated Internal Standard: Significance and symbolism. (2025, August 18).
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs - ChemRxiv. (n.d.).

Sources

Comparative

A Guide to Regulatory Compliance for Finafloxacin-d4 HCl Reference Materials

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, particularly in bioanalytical studies supporting pharmacokinetics and toxicokinetics, the integrity of quant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, particularly in bioanalytical studies supporting pharmacokinetics and toxicokinetics, the integrity of quantitative data is paramount. The use of a stable isotope-labeled internal standard, such as Finafloxacin-d4 HCl, is the gold standard for achieving accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] These standards are indispensable tools, as their physicochemical properties are nearly identical to the analyte, allowing them to perfectly mimic the analyte's behavior during sample extraction, cleanup, and analysis.[1][3] This co-behavior effectively normalizes variability arising from matrix effects, sample loss, and instrumental drift, ensuring robust and reliable quantification.[4][5]

However, the mere use of a deuterated standard is insufficient. For data to be considered reliable and acceptable for regulatory submission to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the reference material itself must be produced, characterized, and documented in accordance with stringent regulatory guidelines.[6][7] This guide provides an in-depth comparison of a fully compliant Finafloxacin-d4 HCl reference material versus a minimally characterized, research-grade alternative, highlighting the critical importance of comprehensive characterization for regulatory success.

The Regulatory Framework: A Foundation of Quality

Regulatory agencies worldwide have established guidelines to ensure that reference standards are of the highest possible purity and are thoroughly characterized.[8] The International Council for Harmonisation (ICH) provides a globally recognized framework. Key guidelines include:

  • ICH Q7: Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients: While focused on APIs, its principles for quality management, documentation, and control are directly applicable to the manufacturing of high-quality reference standards.[7][9][10] Section 11.1 specifically addresses the handling and documentation of reference standards.[9]

  • ICH Q2(R1): Validation of Analytical Procedures: This guideline details the requirements for validating the analytical methods used to characterize a reference standard, ensuring they are suitable for their intended purpose.[11][12][13][14] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[8][14]

Failure to use a well-characterized reference standard is a common issue that can delay or even prevent the approval of a drug product.[8] Therefore, understanding the data package that defines a "compliant" reference material is crucial.

Defining a Compliant Finafloxacin-d4 HCl Reference Material

A compliant Finafloxacin-d4 HCl reference material is not merely a vial of powder; it is a comprehensive solution backed by a robust data package and a detailed Certificate of Analysis (CoA). This documentation provides objective evidence of the material's identity, purity, and quality, ensuring its suitability for use in regulated bioanalysis.[15][16]

The core attributes of a fully characterized standard are:

  • Identity: Unambiguous confirmation of the chemical structure, including the location of the deuterium labels.

  • Purity & Assay: A thorough assessment of the material's purity, both chemically and isotopically, and a precise determination of its concentration or potency.

  • Stability: Evidence that the material is stable under specified storage conditions for a defined period.

The workflow for qualifying such a standard is a rigorous, multi-step process.

G cluster_characterization Full Characterization (ICH Q2) cluster_certification Certification & Release Synthesis Chemical Synthesis of Finafloxacin-d4 HCl Purification Multi-step Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Identity Identity Confirmation (¹H NMR, ¹³C NMR, MS) Purification->Identity Purity Purity & Impurity Profiling (HPLC-UV, LC-MS) Identity->Purity Content Content/Assay (qNMR or Mass Balance) Purity->Content Isotopic Isotopic Purity & Enrichment (Mass Spectrometry) Content->Isotopic Residuals Residual Solvents & Water (GC-HS, Karl Fischer) Isotopic->Residuals CoA Certificate of Analysis Generation Residuals->CoA Stability Stability Assessment (Ongoing) CoA->Stability Release QA Release for Use CoA->Release

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Finafloxacin-d4 HCl

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper management and disposal o...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents, such as Finafloxacin-d4 HCl, are paramount. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in regulatory best practices and scientific principles. While Finafloxacin itself may not be classified as a hazardous substance under the Globally Harmonized System (GHS), its nature as a pharmacologically active fluoroquinolone antibiotic necessitates a cautious and informed approach to prevent environmental contamination and the potential proliferation of antibiotic-resistant bacteria.[1]

Part 1: Hazard Assessment and Core Safety Principles

Before handling any chemical, a thorough understanding of its properties and potential hazards is essential. The Safety Data Sheet (SDS) is the primary source for this information.

1.1. Toxicological and Hazard Profile

Based on available data for the parent compound, Finafloxacin (hydrochloride), the substance is not classified as hazardous according to the GHS. However, it is crucial to handle all active pharmaceutical ingredients (APIs) with care.

PropertySummary of FindingsSource
GHS Classification Not classified as a hazardous substance.Cayman Chemical SDS
Acute Toxicity No data available for Finafloxacin-d4 HCl. General first-aid measures are precautionary.TCI Chemicals SDS[2]
Skin/Eye Irritation The product is generally not expected to irritate the skin.Cayman Chemical SDS
Personal Protective Equipment (PPE) Standard laboratory PPE is required: safety glasses/goggles, gloves, and a lab coat.[2][3]
Environmental Hazard Fluoroquinolones pose a risk to ecosystems and can promote antibiotic resistance.[1] They are often inefficiently removed by conventional wastewater treatment.[1]SciELO[1]

1.2. The Environmental Imperative: Beyond the Bench

The primary risk associated with the improper disposal of fluoroquinolones is environmental. When these compounds enter waterways, even at low concentrations, they can exert selective pressure on microbial communities, fostering the development of antibiotic-resistant genes.[1] Furthermore, they can accumulate in sludge from wastewater treatment plants, which, if used as fertilizer, creates another route into the environment.[1] Therefore, the disposal protocols outlined below are designed to prevent environmental release.

Part 2: Step-by-Step Disposal Protocol

The following procedures synthesize guidelines from regulatory bodies like the Environmental Protection Agency (EPA) and best practices from leading research institutions.[4][5]

2.1. Waste Segregation: The First Critical Step

Proper segregation at the point of generation is the cornerstone of safe chemical waste management.[4] Finafloxacin-d4 HCl waste should never be disposed of down the drain or in the regular trash without proper containment.[4]

G start Finafloxacin-d4 HCl Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Stream: - Contaminated PPE (gloves, etc.) - Weigh paper, tubes - Non-sharps is_solid->solid_waste Solid liquid_waste Liquid Waste Stream: - Unused solutions - Contaminated solvents - Rinsate is_solid->liquid_waste Liquid sharps_check Is it a sharp? (Needle, blade, broken glass) solid_waste->sharps_check non_halogenated_check Is it an aqueous solution or dissolved in a non-halogenated solvent? liquid_waste->non_halogenated_check sharps_container Dispose in designated sharps container. sharps_check->sharps_container Yes non_hazardous_solid Collect in a dedicated, labeled plastic bag or container for solid chemical waste. sharps_check->non_hazardous_solid No aqueous_non_hal Collect in a dedicated, labeled 'Non-Halogenated Liquid Waste' container. non_halogenated_check->aqueous_non_hal Yes halogenated Collect in a dedicated, labeled 'Halogenated Liquid Waste' container. non_halogenated_check->halogenated No (e.g., DCM)

Caption: Decision tree for the initial segregation of Finafloxacin-d4 HCl waste.

2.2. Waste Accumulation and Labeling

All chemical waste must be collected in designated Satellite Accumulation Areas (SAAs) within the laboratory.[5][6]

Step-by-Step Accumulation Procedure:

  • Select the Right Container : Use a container that is in good condition, leak-proof, and chemically compatible with the waste. For liquid waste, secondary containment (such as a larger bin) is mandatory.[5][7]

  • Label Correctly : The container must be labeled with the words "Hazardous Waste" (a universal precaution even for non-GHS classified chemicals in a lab setting), the full chemical name ("Finafloxacin-d4 HCl"), and the approximate concentration or quantity.[5][8] Do not use abbreviations or chemical formulas.[5]

  • Keep it Closed : The container must remain sealed at all times except when adding waste. Do not leave a funnel in the opening.[5][8]

  • Store Safely : Store the waste container at or near the point of generation and away from heat sources or high-traffic areas.[3][8]

2.3. Final Disposal Pathways

There are two primary disposal pathways depending on the waste form.

G cluster_collection In-Lab Waste Collection cluster_disposal Disposal Workflow solid Solid Waste (Contaminated Labware, PPE) prep_solid 1. Place in a clearly labeled, sealed plastic bag or container. solid->prep_solid liquid Liquid Waste (Solutions, Rinsate) prep_liquid 1. Ensure waste container is sealed, properly labeled, and not more than 90% full. liquid->prep_liquid pickup_request 2. Request a chemical waste pickup from your institution's Environmental Health & Safety (EH&S) office. prep_solid->pickup_request prep_liquid->pickup_request vendor 3. EH&S transfers waste to a licensed hazardous waste disposal vendor. pickup_request->vendor incineration 4. Final Disposal (Typically high-temperature incineration) vendor->incineration

Caption: Standard workflow for the collection and disposal of chemical waste.

  • Pathway A: Bulk Powders and Solutions (Preferred Method) : All unused or expired Finafloxacin-d4 HCl powder and any prepared solutions must be disposed of through your institution's designated chemical waste program. This ensures the material is handled by a licensed waste management vendor and typically destroyed via high-temperature incineration.[5][7]

  • Pathway B: Contaminated Lab Supplies (Gloves, Wipes, etc.) :

    • Remove any gross contamination.

    • Mix the items with an unappealing substance like used coffee grounds or cat litter.[9][10] This is a best practice adapted from FDA guidelines for consumer drug disposal to deter accidental exposure.[9]

    • Place the mixture into a sealable plastic bag or container to prevent leakage.[9]

    • Dispose of this sealed container in the designated solid chemical waste stream for pickup by your EH&S department.

Part 3: Decontamination and Spill Management

3.1. Decontamination of Glassware and Surfaces

To prevent cross-contamination, all equipment and surfaces must be thoroughly decontaminated.

  • Initial Rinse : Perform a "triple rinse" of any empty containers or glassware that held Finafloxacin-d4 HCl.[11] The first rinse should be with a suitable solvent (e.g., methanol or ethanol) capable of dissolving the compound.

  • Collect Rinsate : This first rinsate is considered chemical waste and MUST be collected in your designated liquid waste container.[11]

  • Subsequent Rinses : The second and third rinses can be done with detergent and water.

  • Surface Cleaning : For benchtops or other surfaces, wipe down with a solvent-dampened towel, followed by a standard laboratory disinfectant or cleaning agent. Dispose of the towel as solid chemical waste.

3.2. Spill Response Protocol

In the event of a spill:

  • Alert Personnel : Immediately alert others in the area.

  • Don PPE : Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.[2][3]

  • Contain the Spill : For a solid powder spill, gently cover it with a damp paper towel to avoid creating dust. For a liquid spill, surround the area with absorbent pads.

  • Clean Up : Carefully sweep up the contained material (or absorb the liquid) and place it into a sealed container.[3]

  • Label and Dispose : Label the container as "Spill Debris: Finafloxacin-d4 HCl" and dispose of it through the chemical waste program.

  • Decontaminate : Clean the spill area thoroughly using the decontamination procedure described above.

By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and protect the integrity of our shared environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
  • Treatment of Antibiotic Residues of Fluoroquinolones (Ofloxacin) in Hospital Wastewater using Peroxone Oxidation Process. (2021). Chemical Engineering Transactions.
  • SAFETY DATA SHEET - Fexofenadine hydrochloride. (2025). Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Efficient Removal of Ciprofloxacin from Contaminated Water via Polystyrene Anion Exchange Resin with Nanoconfined Zero-Valent Iron. (2022). PMC.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Safety Data Sheet - Finafloxacin (hydrochloride). (2025). Cayman Chemical.
  • Environmental contamin
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). FDA.
  • SAFETY DATA SHEET - Sarafloxacin Hydrochloride. TCI Chemicals.
  • Disposal of Unused Medicines: Wh

Sources

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